3-Cyanovinylcarbazole phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H53N4O6P |
|---|---|
Molecular Weight |
837.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H53N4O6P/c1-35(2)54(36(3)4)61(58-31-13-30-52)60-47-33-49(53-45-18-11-10-17-43(45)44-32-37(14-12-29-51)19-28-46(44)53)59-48(47)34-57-50(38-15-8-7-9-16-38,39-20-24-41(55-5)25-21-39)40-22-26-42(56-6)27-23-40/h7-12,14-28,32,35-36,47-49H,13,31,33-34H2,1-6H3/b14-12+/t47-,48+,49+,61?/m0/s1 |
InChI Key |
RUTFQKFGWRKKCI-QDUNYDHQSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)/C=C/C#N)C7=CC=CC=C75 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=C(C=C6)C=CC#N)C7=CC=CC=C75 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a pivotal tool in modern molecular biology and drug development, primarily utilized as a highly efficient, photo-activatable cross-linking agent for nucleic acids. When incorporated into oligonucleotides, the CNVK moiety can be triggered by a specific wavelength of UV light to form a covalent bond with a pyrimidine base (thymine or cytosine) on a complementary DNA or RNA strand.[1][2][3] This cross-linking is remarkably rapid and reversible, offering precise spatiotemporal control over nucleic acid interactions.[1][2] This technical guide provides a comprehensive overview of 3-Cyanovinylcarbazole phosphoramidite, including its synthesis, photophysical properties, mechanism of action, and detailed protocols for its application in oligonucleotide synthesis and photocrosslinking experiments.
Introduction
Oligonucleotide-based therapeutics and diagnostics rely on the specific hybridization of synthetic nucleic acid sequences to target DNA or RNA. The ability to covalently lock these interactions in place offers significant advantages in terms of stability and biological efficacy. 3-Cyanovinylcarbazole (CNVK) stands out among photo-cross-linkers due to its exceptional reaction speed, high efficiency, and the reversibility of the cross-link under different UV irradiation conditions.[1][2]
Incorporated into an oligonucleotide via standard phosphoramidite chemistry, CNVK enables researchers to study nucleic acid structures, trap transient interactions, and enhance the potency of antisense oligonucleotides and siRNAs.[4] Its ability to differentiate between purine and pyrimidine bases provides an additional layer of selectivity.[1][3]
Physicochemical and Photophysical Properties
The utility of CNVK as a photo-cross-linker is intrinsically linked to its photophysical characteristics. While a complete, experimentally determined dataset is not exhaustively compiled in a single source, the following table summarizes the key known properties.
| Property | Value / Description | Reference / Note |
| Chemical Formula | C₅₀H₅₃N₄O₆P | [2] |
| Molecular Weight | 836.95 g/mol | [2] |
| Appearance | White to off-white solid | General observation |
| Cross-linking Wavelength | 366 nm | [1][3] |
| Reversal Wavelength | 312 nm | [1][3] |
| Molar Extinction Coefficient (ε) | Data not readily available in a consolidated source. Can be determined experimentally using the Beer-Lambert law. | |
| Fluorescence Quantum Yield (ΦF) | Data not readily available for the phosphoramidite. The fluorescence of carbazole derivatives is known to be sensitive to the local environment. | |
| Fluorescence Lifetime (τF) | Data not readily available. |
Synthesis of 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
The synthesis of CNVK phosphoramidite is a multi-step process that begins with the preparation of the 3-cyanovinylcarbazole nucleoside, which is then converted to the final phosphoramidite. While a detailed, publicly available protocol for the entire synthesis is scarce, the following represents a logical synthetic pathway based on established chemical principles.
Synthesis of 3-Cyanovinylcarbazole Nucleoside
The initial step involves the synthesis of the modified nucleobase, 3-cyanovinylcarbazole, and its subsequent attachment to a deoxyribose sugar moiety. This is a crucial step that creates the core nucleoside structure.
Phosphitylation of the Nucleoside
The conversion of the 3-cyanovinylcarbazole nucleoside to the corresponding phosphoramidite is achieved through a phosphitylation reaction. This reaction introduces the reactive phosphoramidite group at the 3'-hydroxyl position of the deoxyribose, making it ready for automated oligonucleotide synthesis. This is a general protocol that can be adapted for the CNVK nucleoside.
Experimental Protocol: Phosphitylation of 3-Cyanovinylcarbazole Nucleoside
-
Drying: The 5'-O-DMT-protected 3-cyanovinylcarbazole nucleoside is dried under high vacuum for several hours to remove any residual moisture.
-
Reaction Setup: The dried nucleoside is dissolved in anhydrous dichloromethane under an inert argon atmosphere.
-
Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until completion.
-
Workup: The reaction mixture is quenched with a suitable reagent and washed sequentially with aqueous sodium bicarbonate and brine.
-
Purification: The crude product is purified by silica gel column chromatography to yield the pure this compound.
-
Storage: The final product is stored under argon at -20°C.
// Nodes Carbazole [label="Carbazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxyribose [label="Protected Deoxyribose", fillcolor="#F1F3F4", fontcolor="#202124"]; CNVK_Nucleoside [label="3-Cyanovinylcarbazole\nNucleoside", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphitylating_Reagent [label="Phosphitylating\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; CNVK_Phosphoramidite [label="3-Cyanovinylcarbazole\nPhosphoramidite", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Carbazole -> CNVK_Nucleoside [color="#4285F4"]; Deoxyribose -> CNVK_Nucleoside [color="#4285F4"]; CNVK_Nucleoside -> CNVK_Phosphoramidite [label=" Phosphitylation", fontcolor="#202124", color="#EA4335"]; Phosphitylating_Reagent -> CNVK_Phosphoramidite [color="#EA4335"];
// Invisible nodes for layout {rank=same; Carbazole; Deoxyribose;} {rank=same; CNVK_Nucleoside;} {rank=same; Phosphitylating_Reagent;} {rank=same; CNVK_Phosphoramidite;} } .dot Synthetic pathway for CNVK phosphoramidite.
Mechanism of Action: Photo-Cross-linking
The photo-cross-linking reaction of CNVK with a pyrimidine base proceeds via a [2+2] photocycloaddition mechanism. Upon irradiation with 366 nm UV light, the vinyl group of the carbazole moiety becomes excited and reacts with the C5-C6 double bond of a neighboring thymine or cytosine residue in the complementary nucleic acid strand. This forms a stable cyclobutane ring, covalently linking the two strands. The reaction is highly specific for pyrimidines, with purines being unreactive.[1][3] The cross-link can be reversed by irradiation at a shorter wavelength, typically 312 nm, which cleaves the cyclobutane ring and restores the original structures.[1][3]
// Nodes Duplex [label="Oligonucleotide Duplex\n(CNVK opposite Pyrimidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation_366 [label="Irradiation\n(366 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked_Duplex [label="Covalently Cross-linked\nDuplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Irradiation_312 [label="Irradiation\n(312 nm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Duplex -> Irradiation_366 [label=" [2+2] Cycloaddition", fontcolor="#202124", color="#4285F4"]; Irradiation_366 -> Crosslinked_Duplex [color="#4285F4"]; Crosslinked_Duplex -> Irradiation_312 [label=" Cycloreversion", fontcolor="#202124", color="#34A853"]; Irradiation_312 -> Duplex [color="#34A853"]; } .dot Mechanism of CNVK-mediated photocrosslinking.
Experimental Protocols
Incorporation of CNVK into Oligonucleotides
CNVK phosphoramidite is incorporated into synthetic oligonucleotides using standard automated DNA synthesis protocols.
Experimental Protocol: Automated Oligonucleotide Synthesis
-
Phosphoramidite Preparation: Dissolve the CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Synthesizer Setup: Install the CNVK phosphoramidite solution on a port of the automated DNA synthesizer.
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle is used:
-
Detritylation: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the CNVK phosphoramidite with an activator (e.g., tetrazole) and coupling to the 5'-hydroxyl of the oligonucleotide. The use of UltraMILD monomers for the standard bases is recommended.[4][5]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The choice of deprotection conditions depends on the other bases present in the sequence.
-
UltraMILD Conditions: For oligonucleotides synthesized with UltraMILD protecting groups, deprotection can be carried out with 0.05 M potassium carbonate in methanol for 4 hours at room temperature, or with 30% ammonium hydroxide for 2 hours at room temperature.[4][5]
-
Standard Conditions: For oligonucleotides with standard protecting groups, deprotection is typically performed with concentrated ammonium hydroxide at room temperature for 24-36 hours.[4][5]
-
-
Purification: The crude oligonucleotide containing the CNVK modification is purified by HPLC.
// Nodes Start [label="Start with Solid Support", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Detritylation [label="1. Detritylation\n(Remove DMT)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Add CNVK Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Block Failures)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="4. Oxidation\n(Stabilize Linkage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat for next base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage & Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="HPLC Purification", fillcolor="#202124", fontcolor="#FFFFFF"]; Final_Product [label="Final CNVK-Oligonucleotide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Detritylation [color="#5F6368"]; Detritylation -> Coupling [color="#5F6368"]; Coupling -> Capping [color="#5F6368"]; Capping -> Oxidation [color="#5F6368"]; Oxidation -> Repeat [color="#5F6368"]; Repeat -> Detritylation [label=" Next Cycle", fontcolor="#202124", color="#5F6368"]; Repeat -> Cleavage [label=" Synthesis Complete", fontcolor="#202124", color="#5F6368"]; Cleavage -> Purification [color="#5F6368"]; Purification -> Final_Product [color="#5F6368"]; } .dot Workflow for oligonucleotide synthesis with CNVK.
Photo-Cross-linking of Oligonucleotides
Experimental Protocol: Photo-Cross-linking
-
Annealing: Anneal the CNVK-containing oligonucleotide with its complementary target strand in a suitable buffer (e.g., phosphate-buffered saline).
-
Irradiation for Cross-linking: Irradiate the annealed duplex with a 366 nm UV lamp. The irradiation time required for complete cross-linking is very short; 1 second is often sufficient for cross-linking to a thymine, while up to 25 seconds may be needed for cytosine.[5]
-
Analysis of Cross-linking: The formation of the cross-link can be confirmed by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the individual single strands.
-
Irradiation for Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[1][3]
-
Analysis of Reversal: The reversal of the cross-link can be confirmed by the disappearance of the slower-migrating band on a denaturing PAGE gel.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the performance of 3-Cyanovinylcarbazole in photo-cross-linking applications.
Table 1: Photo-Cross-linking Efficiency
| Target Pyrimidine | Irradiation Wavelength | Irradiation Time for ~100% Cross-linking | Reference |
| Thymine (T) | 366 nm | 1 second | [5] |
| Cytosine (C) | 366 nm | 25 seconds | [5] |
Table 2: Reversibility of Cross-linking
| Process | Irradiation Wavelength | Irradiation Time for Complete Reversal | Reference |
| Cross-link Reversal | 312 nm | 3 minutes | [1][3] |
Table 3: Effect on Duplex Stability
| Parameter | Change upon Cross-linking | Reference |
| UV Melting Temperature (Tm) | Increase of approximately 30°C | [1][3] |
Applications in Research and Drug Development
The unique properties of CNVK phosphoramidite make it a valuable reagent in a variety of applications:
-
Structural Biology: Trapping transient nucleic acid conformations for structural studies.
-
Mapping Nucleic Acid Interactions: Identifying the binding sites of proteins and other molecules on DNA and RNA.
-
Antisense Technology: Enhancing the stability and efficacy of antisense oligonucleotides by covalently linking them to their target mRNA.[4]
-
RNA Interference: Improving the in vivo stability and potency of siRNA duplexes.
-
Diagnostics: Developing highly specific and stable nucleic acid probes for diagnostic assays.
-
DNA Nanotechnology: Creating stable, light-responsive DNA nanostructures.
Conclusion
This compound is a powerful and versatile tool for researchers and drug developers working with nucleic acids. Its rapid, efficient, and reversible photo-cross-linking capabilities provide an unprecedented level of control over nucleic acid interactions. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in a wide range of research and development endeavors. As the field of oligonucleotide therapeutics continues to expand, the importance of advanced chemical modifications like CNVK is expected to grow, enabling the development of more potent and specific nucleic acid-based drugs and diagnostic tools.
References
- 1. Microwave-assisted preparation of nucleoside-phosphoramidites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. atdbio.com [atdbio.com]
An In-depth Technical Guide to the Core Mechanism of Action of 3-Cyanovinylcarbazole Nucleoside (CNVK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyanovinylcarbazole nucleoside (CNVK) is a synthetically modified nucleoside that functions as a highly efficient and reversible photo-cross-linker of nucleic acids. Its mechanism of action is not pharmacological in the traditional sense of targeting specific cellular signaling pathways. Instead, CNVK's utility lies in its ability to be incorporated into DNA or RNA oligonucleotides and, upon photoactivation, form a covalent cross-link with a complementary pyrimidine base (thymine or cytosine). This cross-linking is achieved through a [2+2] photocycloaddition reaction initiated by UV light at a specific wavelength (typically 365 nm). The process is reversible, with the cross-link being cleaved by irradiation at a different UV wavelength (around 312 nm). This precise spatiotemporal control over nucleic acid hybridization has made CNVK a valuable tool in various research and potential therapeutic applications, including antisense technology, fluorescence in situ hybridization (FISH), and diagnostics. This guide provides a detailed overview of the core photochemical mechanism of CNVK, quantitative data on its performance, experimental protocols for its use, and visualizations of the underlying processes.
Core Mechanism of Action: Reversible Photo-cross-linking
The fundamental mechanism of CNVK is a reversible [2+2] photocycloaddition reaction with a pyrimidine base, primarily thymine (T) or cytosine (C), in a complementary DNA or RNA strand.[1][2] This reaction is induced by ultraviolet (UV) light.
Upon irradiation with UV light at approximately 365 nm, the vinyl group of CNVK becomes excited and reacts with the C5-C6 double bond of a pyrimidine base on the opposite strand to form a cyclobutane ring, thus creating a covalent cross-link.[2] This cross-linking reaction is highly efficient and can occur within seconds.[3][4] The formation of this covalent bond significantly increases the thermal stability of the nucleic acid duplex.[4][5]
A key feature of CNVK is the reversibility of this cross-linking. Irradiation with UV light at a shorter wavelength, typically 312 nm, can break the cyclobutane ring and restore the original, non-cross-linked state of the nucleic acid duplex.[1][3] This ability to turn the cross-linking "on" and "off" with light provides a high degree of control over molecular interactions.
Quantitative Data on CNVK Performance
The efficiency and conditions for CNVK-mediated photo-cross-linking have been quantitatively characterized. The following table summarizes key performance metrics.
| Parameter | Value | Reference |
| Cross-linking Wavelength | ~366 nm | [3][4] |
| Reversal Wavelength | ~312 nm | [3][4] |
| Time for 100% Cross-linking to Thymine | 1 second | [4][6] |
| Time for 100% Cross-linking to Cytosine | 25 seconds | [4][6] |
| Time for Complete Reversal | 3 minutes | [4][5] |
| Increase in Duplex Melting Temperature (Tm) | ~30 °C | [4][5] |
| Reactive Bases | Pyrimidines (Thymine, Cytosine) | [4][5] |
| Non-Reactive Bases | Purines (Adenine, Guanine) | [4] |
Key Applications and Experimental Workflows
Antisense Gene Silencing
CNVK-modified antisense oligonucleotides (ASOs) can be used to achieve potent and light-inducible gene silencing. The ASO carrying CNVK is introduced into cells, where it binds to its target mRNA. Upon photo-irradiation, the ASO becomes covalently cross-linked to the mRNA, enhancing the stability of the duplex and leading to a more potent inhibition of translation and induction of mRNA degradation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cambio.co.uk [cambio.co.uk]
- 4. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 5. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
The Photophysical Versatility of 3-Cyanovinylcarbazole Nucleoside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the photophysical properties of the 3-cyanovinylcarbazole nucleoside (CNVK), a versatile molecular tool with significant applications in genetics, molecular biology, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its characteristics and the experimental protocols necessary for its application and further study.
Core Photophysical and Photochemical Properties
3-Cyanovinylcarbazole nucleoside is a synthetically modified nucleoside analog prized for its unique photo-responsive behavior. Its core utility lies in its ability to undergo a rapid and reversible photo-cross-linking reaction with pyrimidine bases (thymine and cytosine) in complementary DNA and RNA strands.[1][2][3] This process is initiated by irradiation with UVA light (approximately 365-385 nm) and can be reversed with light at a shorter wavelength (around 312 nm).[1][3][4] The forward reaction, a [2+2] cycloaddition, is remarkably efficient, often achieving complete cross-linking within seconds.[2][3]
While CNVK is frequently described as a "fluorescent" photo-cross-linker, comprehensive quantitative photophysical data for the standalone nucleoside is not extensively documented in publicly available literature. The carbazole moiety is known to be fluorescent, and its derivatives have been explored for various optoelectronic applications.[5][6][7] The cyanovinyl substitution further modulates these electronic properties. The fluorescence of CNVK is integral to its use in applications such as fluorescence in situ hybridization (FISH), where it serves as a fluorescent reporter.[4]
Due to the limited availability of specific quantitative data, this guide provides a detailed methodology for the characterization of its photophysical properties in Section 3.0.
Data Presentation: Photo-cross-linking Characteristics
The defining feature of 3-cyanovinylcarbazole nucleoside is its photo-cross-linking capability. The key parameters of this process are summarized below.
| Parameter | Description | Wavelength | Duration | Target Bases | Reversibility | References |
| Cross-linking | Formation of a covalent bond with a complementary pyrimidine base. | 365-385 nm | 1-25 seconds | Thymine, Cytosine | Yes | [1][2][3][4] |
| Reversal | Cleavage of the covalent cross-link. | ~312 nm | ~3 minutes | - | - | [1][2][3] |
Experimental Protocols
To facilitate further research and application of 3-cyanovinylcarbazole nucleoside, this section provides detailed methodologies for the determination of its core photophysical properties.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of CNVK.
-
Sample Preparation: A stock solution of 3-cyanovinylcarbazole nucleoside is prepared in a compatible solvent (e.g., DMSO) and then diluted to various concentrations in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). A blank solution containing only the buffer is also prepared.
-
Instrumentation and Measurement: A dual-beam UV-Visible spectrophotometer is calibrated with the blank solution. The absorbance spectra of the CNVK solutions are then recorded over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A calibration curve is generated by plotting the absorbance at λmax against the concentration of CNVK. The molar extinction coefficient (ε) is calculated from the slope of this curve according to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette).
Fluorescence Spectroscopy
This protocol details the determination of the excitation and emission spectra of CNVK.
-
Sample Preparation: A dilute solution of CNVK in the desired buffer is prepared, with an absorbance at the excitation wavelength typically below 0.1 to minimize inner filter effects.
-
Instrumentation and Measurement: A spectrofluorometer is used for the measurements.
-
Emission Spectrum: The sample is excited at its absorption maximum (λmax), and the emitted fluorescence is scanned over a longer wavelength range.
-
Excitation Spectrum: The emission wavelength is fixed at the determined emission maximum, and the excitation wavelength is scanned over a shorter wavelength range.
-
-
Data Analysis: The resulting spectra will provide the wavelengths of maximum excitation and emission, which are key characteristics of the fluorophore.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is commonly employed.
-
Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent or a solvent with a similar refractive index is chosen (e.g., quinine sulfate in 0.1 M H2SO4).
-
Sample Preparation: A series of solutions of both the CNVK and the standard are prepared with absorbances at the excitation wavelength kept below 0.1.
-
Measurement: The absorbance and fluorescence emission spectra of all solutions are recorded.
-
Calculation: The quantum yield is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample (CNVK) and the standard, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Measurement: The CNVK sample is excited by a pulsed light source (e.g., a laser diode or LED), and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The collected data is used to generate a fluorescence decay curve. This curve is then fitted to an exponential decay model to determine the fluorescence lifetime (τ). The decay may be multi-exponential, indicating the presence of multiple excited state populations or different local environments.
Mechanism of Action and Applications
The primary mechanism of action for 3-cyanovinylcarbazole nucleoside is its photo-inducible [2+2] cycloaddition with pyrimidine bases.
This unique property has led to its use in a variety of applications, including:
-
Fluorescence In Situ Hybridization (FISH): CNVK-modified probes can be covalently cross-linked to their target RNA or DNA sequences, allowing for more stringent washing conditions and improved signal-to-noise ratios.[4]
-
Regulation of Gene Expression: By cross-linking to mRNA, CNVK-containing oligonucleotides can physically block translation, providing a light-inducible method for gene silencing.
-
Single Nucleotide Polymorphism (SNP) Detection: The high specificity of the cross-linking reaction can be exploited to distinguish between DNA sequences that differ by a single base.
-
Stabilization of DNA and RNA Structures: The formation of a covalent cross-link significantly increases the thermal stability of nucleic acid duplexes.[1]
Conclusion
3-Cyanovinylcarbazole nucleoside is a powerful tool for researchers in the life sciences. Its rapid and reversible photo-cross-linking capabilities, combined with its inherent fluorescence, offer unique advantages for a range of molecular biology applications. While a comprehensive public dataset of its photophysical properties is not yet available, the standardized experimental protocols outlined in this guide provide a clear pathway for the thorough characterization of this and other novel fluorescent nucleoside analogs. Further research into the detailed photophysics of CNVK will undoubtedly expand its utility and lead to the development of new and innovative applications.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis and Characterization of 3-Cyanovinylcarbazole Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 3-Cyanovinylcarbazole (CNVK) phosphoramidite, a critical reagent for the preparation of photoreactive oligonucleotides. This document details the synthetic pathway from the nucleoside precursor, outlines comprehensive characterization methodologies, and presents key quantitative data in a structured format. The included experimental protocols and workflow diagrams are intended to equip researchers with the necessary information for the successful preparation and validation of this important compound.
Introduction
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The incorporated CNVK moiety enables ultrafast and reversible photo-cross-linking of the resulting oligonucleotide with a complementary DNA or RNA strand upon irradiation with UV light.[1][2] This property makes CNVK-modified oligonucleotides valuable tools in various research and drug development applications, including the study of nucleic acid interactions, target validation, and the development of photo-activatable therapeutic agents.
The core structure consists of a carbazole ring system linked to a deoxyribose sugar mimic, which is further functionalized with a dimethoxytrityl (DMT) protecting group at the 5'-position and a phosphoramidite moiety at the 3'-position. The phosphoramidite group allows for efficient coupling to the growing oligonucleotide chain during automated DNA synthesis.
Synthesis Pathway
The synthesis of 3-Cyanovinylcarbazole phosphoramidite is a multi-step process that begins with the preparation of the 3-Cyanovinylcarbazole nucleoside. This is followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.
Experimental Protocols
Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-3-Cyanovinylcarbazole Nucleoside
Representative Protocol for 5'-DMT Protection:
-
Dissolve the 3-Cyanovinylcarbazole nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., dichloromethane) and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 5'-DMT-protected nucleoside.
Synthesis of this compound
The final step is the phosphitylation of the 3'-hydroxyl group of the DMT-protected nucleoside.
Representative Protocol for Phosphitylation:
-
Dry the 5'-DMT-3-Cyanovinylcarbazole nucleoside by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to afford the this compound as a white foam.[3]
Characterization
Thorough characterization of the synthesized this compound is crucial to ensure its purity and identity before its use in oligonucleotide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the target molecule.
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the carbazole, cyanovinyl, deoxyribose, DMT, and phosphoramidite moieties.
-
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
-
³¹P NMR: This is a critical technique for phosphoramidite characterization. The phosphorus atom in the phosphoramidite is chiral, leading to the presence of two diastereomers, which typically appear as two distinct signals in the ³¹P NMR spectrum.[4][5] The chemical shift of these signals is characteristic of phosphoramidites. A purity of >95% by ³¹P NMR is generally considered acceptable.[6]
| Parameter | Expected Chemical Shift Range (ppm) | Notes |
| ³¹P NMR | 140 - 155 | Two diastereomeric signals are expected.[4][5] |
| ¹H NMR | 5.0 - 6.4 | Anomeric proton of the sugar moiety.[4] |
| 6.8 - 8.2 | Aromatic protons of carbazole and DMT groups. | |
| 3.7 - 4.5 | Protons of the deoxyribose ring. | |
| 2.4 - 2.8 | Protons of the cyanoethyl group. | |
| 1.0 - 1.3 | Protons of the diisopropylamino group. |
Table 1: Expected NMR Data for this compound
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized phosphoramidite and to identify potential impurities. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
| Parameter | Value | Reference |
| Molecular Formula | C₅₀H₅₃N₄O₆P | [7] |
| Molecular Weight | 836.95 g/mol | [7] |
Table 2: Molecular Properties of this compound
Workflow for Quality Control
A stringent quality control workflow is essential to ensure the reliability of the this compound for oligonucleotide synthesis.
Application in Oligonucleotide Synthesis and Photo-cross-linking
This compound is incorporated into oligonucleotides using standard automated solid-phase DNA synthesis protocols. The coupling efficiency should be monitored during the synthesis.
Once the CNVK-modified oligonucleotide is synthesized, purified, and annealed to its complementary target strand, photo-cross-linking can be induced by irradiation with UV light at a wavelength of approximately 366 nm.[2] This leads to the formation of a covalent bond between the cyanovinyl group of the CNVK and a pyrimidine base (thymine or cytosine) on the target strand. The cross-linking reaction is remarkably fast, often occurring within seconds.[2] An important feature of this photo-cross-linker is the reversibility of the covalent bond. The cross-link can be cleaved by irradiation at a different wavelength, typically around 312 nm, restoring the original unmodified duplex.[2][7]
Storage and Handling
This compound is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C is recommended) in a desiccated environment.[2][6] It is also light-sensitive and should be protected from light.[2][6]
Conclusion
The synthesis and characterization of this compound require careful execution and rigorous analytical control. This guide provides a comprehensive framework for researchers to prepare and validate this valuable reagent. The unique photo-physical properties of the CNVK moiety offer powerful capabilities for investigating nucleic acid structure and function, with significant potential in the development of novel diagnostic and therapeutic strategies.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 7. glenresearch.com [glenresearch.com]
The Dual-Role Nucleoside: An In-depth Technical Guide to 3-Cyanovinylcarbazole (tC) as a Fluorescent Base Analogue and Photo-Cross-Linker
Abstract: 3-Cyanovinylcarbazole (tC), and its common nucleoside form, CNVK, represents a significant advancement in the field of nucleic acid chemistry. This synthetic base analogue offers a powerful dual functionality: it serves as a fluorescent reporter sensitive to its microenvironment and, most notably, as an ultrafast, reversible photo-cross-linker. Upon irradiation with long-wave UV light (~365 nm), CNVK forms a stable covalent bond with an opposing pyrimidine base in a complementary DNA or RNA strand. This cross-link can be efficiently reversed with short-wave UV light (~312 nm), providing researchers with unprecedented spatiotemporal control over nucleic acid structure and function. This technical guide provides a comprehensive overview of CNVK's properties, detailed experimental protocols for its use, and a summary of its key applications for researchers, scientists, and drug development professionals.
Introduction to 3-Cyanovinylcarbazole (CNVK)
3-Cyanovinylcarbazole is a synthetic nucleoside analogue that can be incorporated into DNA and RNA oligonucleotides using standard phosphoramidite chemistry. Its unique structure, featuring a carbazole ring system extended with a cyanovinyl group, imparts its remarkable photo-responsive and fluorescent properties. Unlike many fluorescent probes that require cumbersome external labeling, CNVK is incorporated directly into the nucleic acid backbone, acting as a true base surrogate.
Its primary utility stems from its ability to undergo a [2+2] photocycloaddition reaction with a pyrimidine base (Thymine or Cytosine) on an opposing strand.[1][2] This reaction is exceptionally rapid, often occurring within seconds of UV exposure, and creates a thermally stable cyclobutane linkage that can increase the melting temperature (Tm) of a DNA duplex by approximately 30°C.[1][3] This photo-ligation is fully reversible, allowing for the dynamic manipulation of nucleic acid structures. These characteristics make CNVK an invaluable tool for stabilizing DNA nanostructures, probing DNA-protein interactions, developing photo-responsive antisense therapies, and enhancing the specificity of diagnostic probes.[4]
Core Properties of CNVK
Photophysical Properties
While the dominant application of CNVK is photo-cross-linking, its inherent fluorescence is critical for several applications, including its use in molecular beacons and fluorescence in situ hybridization (FISH).[4][5] The carbazole moiety is a well-known fluorophore. When incorporated into an oligonucleotide, the fluorescence of CNVK can be used to monitor hybridization events. For instance, in a molecular beacon, the probe's fluorescence is quenched in its hairpin form and is restored upon binding to the target sequence, a conformational change that can be locked in by photo-cross-linking for enhanced signal stability.[5]
It is important to note that the scientific literature predominantly focuses on the photo-cross-linking aspects of CNVK, and detailed quantitative photophysical data, such as fluorescence quantum yield and lifetime when incorporated into DNA, are not as extensively documented as for other dedicated fluorescent base analogues. Researchers should not confuse this molecule with a different fluorescent cytosine analogue, 1,3-diaza-2-oxophenothiazine, which is also abbreviated as tC and has a reported quantum yield of 0.2.[6]
Table 1: Photophysical and Photo-switching Properties of 3-Cyanovinylcarbazole (CNVK)
| Property | Wavelength / Condition | Description / Notes |
| Photo-cross-linking | ~365 nm | Induces [2+2] cycloaddition with pyrimidine bases (T, C).[1] |
| Photo-reversal (Splitting) | ~312 nm | Reverses the cycloaddition, splitting the cross-link.[1] |
| Fluorescence Utility | Emission upon excitation | Used in applications like FISH and molecular beacons where fluorescence change upon hybridization is monitored.[4][5] |
Photo-cross-linking Properties
The photo-cross-linking reaction is the most powerful and well-characterized feature of CNVK. The reaction is highly specific for pyrimidines, with purine bases being unreactive.[1] This allows for precise targeting of T or C bases. The reaction rate is exceptionally fast, enabling temporal control on the order of seconds. A variation, CNVD, which replaces the deoxyribose with a more flexible D-threoninol linker, exhibits even faster photoreactivity.
Table 2: Photo-cross-linking and Reversal Parameters for CNVK-modified Oligonucleotides
| Parameter | Condition | Result |
| Cross-linking Wavelength | 366 nm UV Irradiation | Optimal for [2+2] cycloaddition.[7] |
| Reversal Wavelength | 312 nm UV Irradiation | Optimal for splitting the cyclobutane adduct.[7] |
| Cross-linking Time (vs. T) | 366 nm UV Irradiation | 100% cross-linking in 1 second.[7] |
| Cross-linking Time (vs. C) | 366 nm UV Irradiation | Quantitative cross-linking in 25 seconds.[7] |
| Reversal Time | 312 nm UV Irradiation | Complete reversal in approximately 3 minutes.[1] |
| Target Specificity | Pyrimidine vs. Purine | Reacts with T and C; unreactive towards A and G.[1] |
The formation of a covalent interstrand bond dramatically increases the thermal stability of the nucleic acid duplex.
Table 3: Effect of CNVK Photo-cross-linking on DNA Duplex Thermal Stability
| Property | Measurement | Source |
| Increase in Melting Temp. (ΔTm) | ~30 °C | [1] |
Experimental Protocols
Synthesis and Incorporation of CNVK into Oligonucleotides
CNVK is incorporated into oligonucleotides using its 3'-phosphoramidite derivative on an automated solid-phase DNA synthesizer. The synthesis cycle is standard and follows the four main steps outlined below.
Materials:
-
CNVK Phosphoramidite (commercially available)
-
Standard DNA/RNA phosphoramidites (A, C, G, T) and synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
Deprotection solution (e.g., 0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide)[8]
Protocol:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Install the CNVK phosphoramidite on a designated port, similar to standard bases.
-
Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support using an acid solution (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The CNVK phosphoramidite is activated (e.g., with tetrazole or a derivative) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are generally sufficient.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in a deprotection solution. For CNVK, milder deprotection conditions such as 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature are preferred.[8]
-
Purification: The crude oligonucleotide is purified, typically by HPLC.
Photo-cross-linking of CNVK-modified Oligonucleotides
Materials:
-
Purified CNVK-modified oligonucleotide and its complementary target strand.
-
Annealing Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0).
-
UV transilluminator or UV lamp with selectable wavelengths (365 nm and 312 nm).
-
Quartz or UV-transparent microplates or PCR tubes.
Protocol:
-
Annealing: Mix the CNVK-containing oligonucleotide and its complementary strand in a 1:1 molar ratio in annealing buffer. Heat the solution to 90°C for 2-3 minutes, then allow it to cool slowly to room temperature to form the duplex.
-
Cross-linking: Place the annealed sample on ice in a UV-transparent vessel. Irradiate the sample with 365 nm UV light. The irradiation time depends on the target base (1-30 seconds is often sufficient).[7]
-
Verification (Optional): Confirm cross-linking by running the sample on a denaturing polyacrylamide gel. The cross-linked duplex will migrate slower than the single strands. Alternatively, use HPLC analysis.
-
Reversal: To reverse the cross-link, irradiate the sample with 312 nm UV light for approximately 3-5 minutes.[1]
Analysis of Photo-cross-linking by HPLC
Reversed-phase or anion-exchange HPLC can be used to monitor the progress of the photo-cross-linking reaction. The cross-linked duplex is more hydrophobic and will have a different retention time than the individual single strands.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column or an anion-exchange column (e.g., DNAPac).
-
Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: e.g., 0.1 M TEAA in 50% Acetonitrile.
Protocol:
-
Sample Preparation: Take aliquots of the reaction mixture before and after UV irradiation.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Elute the oligonucleotides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Detection: Monitor the elution profile by measuring the absorbance at 260 nm.
-
Analysis: Compare the chromatograms before and after irradiation. The disappearance of the single-strand peaks and the appearance of a new, later-eluting peak indicates the formation of the cross-linked product.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature (Tm) of the DNA duplex before and after photo-cross-linking to quantify the stabilization effect.
Materials:
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Quartz cuvettes.
-
Buffer: e.g., 100 mM NaCl, 10 mM Sodium Cacodylate, pH 7.2.
Protocol:
-
Sample Preparation: Prepare samples of the annealed, non-cross-linked duplex and the cross-linked duplex at a known concentration (e.g., 2-4 µM) in the melting buffer.
-
Measurement: Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C). Use a slow ramp rate (e.g., 0.5°C or 1°C per minute).[10]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the maximum of the first derivative of the melting curve.
-
Comparison: Compare the Tm of the non-cross-linked and cross-linked samples. A significant increase in the Tm for the cross-linked sample confirms covalent ligation.
Key Applications and Workflows
Reversible Stabilization of Nucleic Acid Duplexes
The most direct application of CNVK is the light-inducible, reversible stabilization of DNA or RNA duplexes. This is fundamental for the construction of robust DNA-based nanostructures and materials, such as DNA origami or hydrogels, that can be assembled and disassembled on demand using light as a trigger.[4]
Application in Molecular Beacons for SNP Detection
CNVK can be incorporated into molecular beacons for highly specific detection of nucleic acid sequences, including single nucleotide polymorphisms (SNPs). A molecular beacon is a hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other. In the absence of a target, the hairpin structure brings the fluorophore and quencher close together, silencing fluorescence. Upon hybridization to a complementary target, the hairpin opens, separating the fluorophore and quencher and restoring fluorescence.
By incorporating CNVK opposite the SNP site, a perfect match will allow for efficient hybridization and subsequent photo-cross-linking, permanently locking the beacon in its fluorescent "ON" state. A mismatch will destabilize the duplex, preventing efficient cross-linking. This provides an additional layer of specificity and a permanent readout.[5]
Conclusion
3-Cyanovinylcarbazole (CNVK) is a versatile and powerful tool for researchers in chemistry, biology, and nanotechnology. Its primary strength lies in its capacity for ultrafast and reversible photo-cross-linking, which grants precise spatiotemporal control over nucleic acid hybridization and stability. While its intrinsic fluorescence is utilized in specific applications like molecular beacons, its main role is that of a photo-switchable covalent linker. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of CNVK in a wide array of research and development applications, from fundamental studies of nucleic acid dynamics to the creation of advanced diagnostics and photo-responsive biomaterials.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. Molecular beacons can assess changes in expression and 3′-polyadenylation of human eNOS mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Details of the ultrafast DNA photo-cross-linking reaction of 3-cyanovinylcarbazole nucleoside: cis-trans isomeric effect and the application for SNP-based genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cambio.co.uk [cambio.co.uk]
- 8. molecular beacons [molecular-beacons.org]
- 9. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to Ultrafast Photo-cross-linkers for DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ultrafast photo-cross-linkers, powerful tools for capturing transient and stable interactions between nucleic acids (DNA and RNA) and other molecules. By leveraging light to initiate rapid, covalent bond formation, these reagents enable the study of dynamic cellular processes with high temporal and spatial resolution. This document details the core types of ultrafast photo-cross-linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.
Core Concepts of Ultrafast Photo-cross-linking
Photo-cross-linking is a technique that utilizes photoreactive molecules to form covalent bonds between interacting macromolecules upon exposure to light.[1] "Ultrafast" photo-cross-linkers are a class of these reagents characterized by their ability to form cross-links on a timescale of seconds to minutes, minimizing the potential for dissociation of dynamic complexes during the labeling process.[2][3] This rapid reactivity is crucial for capturing fleeting interactions within the cellular milieu.[4]
The primary advantages of using ultrafast photo-cross-linkers include:
-
Temporal Control: The reaction is initiated by light, allowing for precise control over the timing of the cross-linking event.[5]
-
Minimal Perturbation: Prior to photoactivation, the cross-linker is chemically inert, minimizing interference with the biological system under investigation.[5]
-
Capture of Transient Interactions: The rapid nature of the reaction allows for the "trapping" of weak or transient interactions that are difficult to study using conventional biochemical methods.[4]
-
In Vivo and In Vitro Applications: Photo-cross-linking can be performed in living cells, providing insights into interactions within their native context, as well as in purified systems.[4][6]
Major Classes of Ultrafast Photo-cross-linkers
Several classes of chemical moieties have been developed and optimized for ultrafast photo-cross-linking of nucleic acids. The most prominent among these are 3-cyanovinylcarbazole nucleoside (CNVK), psoralens, diazirines, and benzophenones.
3-Cyanovinylcarbazole Nucleoside (CNVK)
CNVK is a highly efficient and reversible photo-cross-linker that can be incorporated into DNA and RNA oligonucleotides.[7][8] Upon irradiation with 366 nm light, it undergoes a [2+2] photocycloaddition with a pyrimidine base (thymine, cytosine, or uracil) on the complementary strand, forming a stable cross-link within seconds.[2][3][9] A key advantage of CNVK is the reversibility of the cross-link; irradiation at 312 nm for a few minutes can cleave the bond, allowing for the recovery of the original nucleic acid strands.[2][7]
Psoralens
Psoralens are naturally occurring compounds that intercalate into the DNA or RNA duplex.[10][11] Upon exposure to long-wave UV light (UVA, 320-400 nm), psoralens can form covalent monoadducts with pyrimidine bases.[12][13] A second photoactivation event can lead to the formation of an interstrand cross-link (ICL) if another pyrimidine is suitably positioned on the opposite strand.[12][13] While widely used, traditional psoralen cross-linking can take several minutes.[9]
Diazirines
Diazirines are small, highly reactive photo-cross-linkers that are activated by UV light (typically 330-370 nm).[5][14] Photoactivation generates a highly reactive carbene intermediate that can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in a proximity-dependent manner.[5][15] This non-specific reactivity makes them valuable for mapping the binding sites of proteins and other molecules on nucleic acids.[16][17] Diazirine-based cross-linkers are generally more stable than aryl azides and can be activated with longer wavelength UV light, reducing potential damage to biological samples.[5]
Benzophenones
Benzophenones are another class of photo-cross-linkers that are activated by UV light.[18][19] Upon photoexcitation, the benzophenone moiety forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link.[20] They are often incorporated into proteins or other molecules to probe their interactions with nucleic acids.[19]
Quantitative Data on Photo-cross-linker Performance
The efficiency and speed of photo-cross-linking are critical parameters for experimental design. The following tables summarize key quantitative data for the different classes of photo-cross-linkers.
| Photo-cross-linker | Activation Wavelength (nm) | Cross-linking Time | Reversibility | Target Residues | Cross-linking Efficiency | References |
| CNVK | 366 | 1-25 seconds | Yes (312 nm) | Pyrimidines (T, C, U) | ~100% | [2][3][9] |
| Psoralen | 320-400 (UVA) | Minutes | No | Pyrimidines (T, U > C) | Variable, can be ~70% | [9][12][13] |
| Diazirine | 330-370 | Nanoseconds (half-life of carbene) | No | Any proximal X-H bond (C-H, N-H, O-H) | Variable | [5][14][15] |
| Benzophenone | ~350-360 | Variable | No | C-H bonds | Variable | [18][19][20] |
Experimental Protocols
This section provides generalized protocols for performing photo-cross-linking experiments with DNA and RNA. Specific conditions may need to be optimized for the particular biological system and photo-cross-linker being used.
General Workflow for Photo-cross-linking
The following diagram illustrates a typical workflow for a photo-cross-linking experiment designed to identify protein-nucleic acid interactions.
Protocol for CNVK-mediated DNA-Protein Cross-linking
This protocol describes the use of a CNVK-modified DNA oligonucleotide to cross-link to a putative binding protein.
Materials:
-
CNVK-containing DNA oligonucleotide probe
-
Purified protein of interest or cell extract
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
UV lamp with 366 nm output
-
SDS-PAGE materials and equipment
-
Western blotting or mass spectrometry equipment for analysis
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the CNVK-DNA probe (final concentration typically in the low nanomolar to micromolar range) and the protein of interest in the binding buffer.
-
The total reaction volume is typically 10-50 µL.
-
Incubate the reaction mixture at the optimal temperature for protein-DNA binding (e.g., room temperature or 37°C) for 15-30 minutes to allow complex formation.
-
-
UV Irradiation:
-
Place the reaction tube on ice, approximately 5-10 cm from the 366 nm UV light source.
-
Irradiate the sample for 1-25 seconds. The optimal irradiation time should be determined empirically.
-
-
Analysis of Cross-linked Products:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Analyze the cross-linked products by:
-
Autoradiography: If the DNA probe was radiolabeled.
-
Western Blotting: Using an antibody against the protein of interest.
-
Mass Spectrometry: To identify the cross-linked protein and map the cross-linking site.
-
-
Protocol for Psoralen-mediated RNA-RNA Cross-linking in vivo
This protocol outlines a general procedure for using a psoralen derivative to identify RNA-RNA interactions within living cells.
Materials:
-
Cell culture of interest
-
Psoralen derivative (e.g., 4'-aminomethyltrioxsalen, AMT)
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm)
-
RNA extraction kit
-
RT-PCR or high-throughput sequencing materials
Procedure:
-
Cell Treatment:
-
Grow cells to the desired confluency.
-
Wash the cells with PBS.
-
Add the psoralen derivative to the cell culture medium at a final concentration typically in the µg/mL range.
-
Incubate the cells in the dark for a specified period (e.g., 10-30 minutes) to allow the psoralen to intercalate into the cellular RNA.
-
-
UV Cross-linking:
-
Place the cell culture dish on a cold surface (e.g., a chilled plate) to minimize heat-induced stress.
-
Irradiate the cells with a UVA (365 nm) light source for a duration of 5-20 minutes. The optimal irradiation time and intensity should be determined to maximize cross-linking while minimizing cell damage.
-
-
RNA Extraction and Analysis:
-
Immediately after irradiation, harvest the cells and extract total RNA using a standard RNA extraction protocol.
-
The cross-linked RNA species can then be identified using techniques such as:
-
Northern Blotting: To detect specific cross-linked RNA molecules.
-
RT-PCR with Primer Extension: To map the site of the cross-link.
-
High-Throughput Sequencing (e.g., SPLASH-seq): To identify transcriptome-wide RNA-RNA interactions.[21]
-
-
Reaction Mechanisms and Signaling Pathways
The following diagrams illustrate the chemical mechanisms of the most common ultrafast photo-cross-linkers.
Mechanism of CNVK Photo-cross-linking
Mechanism of Psoralen Interstrand Cross-linking
Mechanism of Diazirine Photo-cross-linking
Cellular Response to Psoralen-Induced DNA Damage
Psoralen-induced interstrand cross-links (ICLs) are highly cytotoxic lesions that block DNA replication and transcription, triggering a cellular DNA damage response.[22] This response often involves the activation of the p53 tumor suppressor protein.[22]
Conclusion
Ultrafast photo-cross-linkers are indispensable tools for modern molecular biology and drug development. Their ability to capture dynamic nucleic acid interactions with high temporal resolution provides unprecedented insights into the complex regulatory networks that govern cellular function. The choice of photo-cross-linker depends on the specific application, with considerations for reactivity, reversibility, and the nature of the interaction being studied. As new photo-cross-linking technologies continue to emerge, they will undoubtedly play an increasingly important role in unraveling the intricacies of the cellular interactome.
References
- 1. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Ultrafast Reversible Photo-Cross-Linking Reaction: Toward in Situ DNA Manipulation - Organic Letters - Figshare [acs.figshare.com]
- 3. Ultrafast reversible photo-cross-linking reaction: toward in situ DNA manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. cambio.co.uk [cambio.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]
- 15. Diazirine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Diazirine-based DNA photo-cross-linking probes for the study of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photo-Cross-Linker Having Benzophenone | TCI AMERICA [tcichemicals.com]
- 19. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of CNVK: An In-depth Technical Guide to a Powerful Molecular Tool
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology, the ability to control and analyze nucleic acid interactions with precision is paramount. 3-Cyanovinylcarbazole nucleoside (CNVK) has emerged as a formidable tool, offering researchers unprecedented control over DNA and RNA through photo-inducible cross-linking. This technical guide provides a comprehensive overview of CNVK, its applications, and detailed protocols for its use, empowering researchers to harness its full potential in their experimental designs.
CNVK is a novel photo-cross-linker that can be incorporated into DNA or RNA strands.[1] Upon exposure to a specific wavelength of UV light, CNVK forms a covalent bond with a pyrimidine base (thymine, cytosine, or uracil) on a complementary strand, effectively "locking" the two strands together.[2][3][4] This cross-linking is remarkably fast and efficient, and importantly, it is reversible with a different wavelength of UV light, offering a unique mechanism for temporal and spatial control of nucleic acid interactions.[2][3]
Core Applications of CNVK in Molecular Biology
The unique properties of CNVK lend themselves to a variety of innovative applications in molecular biology research and drug development:
-
Antisense Technology: By incorporating CNVK into antisense oligonucleotides, researchers can achieve photo-inducible gene silencing.[5] This allows for precise control over the timing and location of gene expression inhibition, offering a powerful tool for studying gene function and for therapeutic applications.[1][5]
-
DNA and RNA Manipulation: The ability to reversibly cross-link nucleic acid strands opens up possibilities for the controlled assembly and disassembly of DNA and RNA nanostructures.[1]
-
Mutation Detection: CNVK-modified probes can be used to selectively block the amplification of wild-type DNA sequences in PCR, thereby enriching for mutant alleles. This has significant implications for cancer diagnostics and the study of genetic diseases.[6]
-
Fluorescence In Situ Hybridization (FISH): The use of CNVK in FISH probes can enhance signal specificity and reduce background by covalently linking the probe to its target RNA.[1]
-
Study of Nucleic Acid Interactions: CNVK provides a method to "capture" transient or weak interactions between DNA, RNA, and other molecules for further analysis.
Quantitative Data on CNVK Performance
The efficiency and specificity of CNVK-mediated photo-cross-linking have been quantified in several studies. The following tables summarize key performance metrics.
| Parameter | Value | Conditions | Reference |
| Cross-linking Time (to Thymine) | 1 second (100% completion) | 366 nm UV irradiation | [2][3] |
| Cross-linking Time (to Cytosine) | 25 seconds (complete) | 366 nm UV irradiation | [2][3] |
| Cross-link Reversal Time | 3 minutes (complete) | 312 nm UV irradiation | [2][3] |
| Increase in Duplex Melting Temp. | ~30°C | After cross-linking | [2][7] |
| Target Base | Reactivity | Notes | Reference |
| Pyrimidines (T, C, U) | High | Forms a covalent bond. | [2][4] |
| Purines (A, G) | Unreactive | Allows for differentiation between pyrimidines and purines. | [2] |
Experimental Protocols
Protocol 1: Incorporation of CNVK into Oligonucleotides
CNVK is incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry.
Materials:
-
CNVK Phosphoramidite (e.g., from Glen Research)
-
DNA/RNA synthesizer
-
Standard phosphoramidite synthesis reagents (UltraMILD monomers are recommended)[1]
-
Deprotection solution (0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide)[1]
Methodology:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, indicating the position for CNVK incorporation.
-
Use standard coupling times for the CNVK phosphoramidite. It is recommended to use UltraMILD monomers for other bases to ensure compatibility with the deprotection conditions.[1]
-
For deprotection, treat the synthesized oligonucleotide with either 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
-
Purify the CNVK-modified oligonucleotide using standard methods such as HPLC or PAGE.
Protocol 2: Photo-cross-linking of CNVK-containing Oligonucleotides
Materials:
-
CNVK-modified oligonucleotide
-
Target DNA or RNA
-
Hybridization buffer
-
UV lamp (365 nm)
Methodology:
-
Anneal the CNVK-modified oligonucleotide to the target DNA or RNA in a suitable hybridization buffer.
-
Expose the sample to 365 nm UV light. The irradiation time will depend on the target pyrimidine (see table above), but a 30-second irradiation is generally sufficient to ensure complete cross-linking to either thymine or cytosine.[2]
-
The cross-linked product can now be used in downstream applications.
Protocol 3: Reversal of CNVK Photo-cross-linking
Materials:
-
Cross-linked nucleic acid duplex
-
UV lamp (312 nm)
Methodology:
-
Expose the cross-linked sample to 312 nm UV light for 3 minutes to achieve complete reversal of the cross-link.[2][3]
Visualizing CNVK Mechanisms and Workflows
To better understand the processes involving CNVK, the following diagrams illustrate the key signaling pathway of its action and a typical experimental workflow.
Caption: Reversible photo-cross-linking mechanism of CNVK.
Caption: Workflow for photo-inducible gene silencing using CNVK.
Conclusion
CNVK represents a significant advancement in the field of molecular biology, providing a versatile and powerful tool for the precise control and analysis of nucleic acids. Its rapid and reversible photo-cross-linking capabilities have far-reaching implications for basic research, diagnostics, and the development of novel therapeutics. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate CNVK into their experimental repertoire to explore new frontiers in molecular science.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mutation enrichment in human DNA samples via UV-mediated cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
Theoretical Underpinnings of 3-Cyanovinylcarbazole Photo-Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) has emerged as a powerful tool in molecular biology and drug development, enabling the precise and reversible photo-cross-linking of nucleic acids. This technology offers spatiotemporal control over the formation of covalent bonds within DNA and RNA structures, facilitating studies of nucleic acid interactions, the development of targeted therapies, and the construction of nucleic acid-based nanostructures. This technical guide provides an in-depth exploration of the theoretical principles governing the photo-cross-linking reaction of CNVK, supported by experimental protocols and data.
Core Mechanism: A [2+2] Photocycloaddition
The photo-cross-linking reaction of 3-cyanovinylcarbazole with a pyrimidine base, most notably thymine, is a [2+2] photocycloaddition.[1][2][3] This reaction is initiated by ultraviolet A (UVA) light, typically at a wavelength of 366 nm, and results in the formation of a cyclobutane ring between the vinyl group of CNVK and the C5-C6 double bond of the pyrimidine.[1][4] A key feature of this reaction is its reversibility; the cross-link can be cleaved by irradiation with UVB light at a wavelength of approximately 312 nm, restoring the original structures.[1][5]
Molecular modeling studies have provided valuable insights into the geometric requirements for this reaction. These studies suggest that a crucial factor for a successful photocycloaddition is the stacking of the vinyl group of the CNVK moiety onto the C5-C6 double bond of the pyrimidine nucleobase in the complementary strand.[3] Kinetic, thermodynamic, and NMR structural analyses have indicated that the trans-isomer of CNVK is the reactive species in this photo-cross-linking reaction, leading to a single photoadduct.[2][3]
Theoretical Investigations
While detailed quantum mechanical calculations specifically for the 3-cyanovinylcarbazole-thymine system are not extensively reported in the literature, the theoretical framework for understanding [2+2] photocycloaddition reactions is well-established. Such reactions are typically studied using computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Workflow for Theoretical Investigation of CNVK Photocycloaddition:
Caption: Workflow for theoretical analysis of CNVK photocycloaddition.
Key Computational Parameters
To provide a comprehensive theoretical understanding, the following parameters would be calculated:
| Parameter | Description | Typical Computational Method |
| Ground State Geometry | The optimized molecular structures of the individual reactants (CNVK and thymine) and their pre-reaction complex. | DFT (e.g., B3LYP/6-31G(d)) |
| Excited State Properties | The vertical excitation energies and oscillator strengths to predict the UV-Vis absorption spectrum. | TD-DFT |
| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate for the [2+2] cycloaddition. | DFT (TS optimization algorithms) |
| Activation Energy (Ea) | The energy barrier for the photocycloaddition reaction, calculated as the energy difference between the transition state and the reactants. | DFT |
| Reaction Energy (ΔEr) | The overall energy change of the reaction, indicating whether the formation of the photoproduct is energetically favorable. | DFT |
| Molecular Orbitals | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions involved. | DFT |
Experimental Protocols
Photochemical Cross-Linking of CNVK-Modified Oligonucleotides
Objective: To induce a site-specific cross-link between a CNVK-modified oligonucleotide and a complementary DNA or RNA strand.
Materials:
-
CNVK-modified oligonucleotide (synthesized via standard phosphoramidite chemistry).
-
Complementary target oligonucleotide.
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV lamp (365 nm for cross-linking, 312 nm for reversal).
-
HPLC system for analysis.
-
MALDI-TOF mass spectrometer for analysis.
Procedure:
-
Annealing: Mix the CNVK-modified oligonucleotide and the target oligonucleotide in a 1:1 molar ratio in annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Photo-irradiation (Cross-linking): Place the sample in a quartz cuvette or on a temperature-controlled plate. Irradiate the sample with a 365 nm UV lamp. The irradiation time can be as short as a few seconds.[1] For complete cross-linking to thymine, 1 second of irradiation can be sufficient, while cross-linking to cytosine may take up to 25 seconds.[5]
-
Analysis: Analyze the reaction mixture by denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or MALDI-TOF mass spectrometry to confirm the formation of the cross-linked product, which will have a higher molecular weight.
-
Photo-irradiation (Reversal): To reverse the cross-link, irradiate the sample containing the purified cross-linked product with a 312 nm UV lamp for approximately 3 minutes.[5]
-
Analysis of Reversal: Analyze the irradiated sample using the same methods as in step 3 to confirm the cleavage of the cross-link and the reformation of the original oligonucleotides.
Workflow for Experimental Photo-Cross-Linking:
Caption: Experimental workflow for CNVK photo-cross-linking and reversal.
Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a stated reactant consumed or product formed per mole of photons absorbed.
Simplified Protocol for Relative Quantum Yield Determination:
-
Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
-
Absorbance Matching: Prepare solutions of the CNVK-containing sample and the actinometer with identical absorbance at the irradiation wavelength (366 nm).
-
Irradiation: Irradiate both the sample and the actinometer solution under identical conditions (light source, geometry, irradiation time).
-
Analysis: Determine the extent of the photoreaction for both the sample (e.g., by HPLC) and the actinometer (e.g., by UV-Vis spectroscopy).
-
Calculation: The quantum yield of the CNVK photocycloaddition can be calculated using the following formula: Φ_sample = Φ_actinometer * (moles_sample_reacted / moles_actinometer_reacted)
Quantitative Data
| Parameter | Value/Observation | Reference |
| Cross-linking Wavelength | ~365 nm | [1][4][5] |
| Reversal Wavelength | ~312 nm | [1][5] |
| Cross-linking Time (to Thymine) | ~1 second for 100% conversion | [5] |
| Cross-linking Time (to Cytosine) | ~25 seconds for complete conversion | [5] |
| Reversal Time | ~3 minutes | [5] |
| Reactive Isomer | trans-CNVK | [2][3] |
| Effect on Duplex Stability | Increases Tm by ~30°C | [5] |
| Rate Constant (kobs) for CNVK | 0.059 s-1 | [2] |
| Rate Constant (kobs) for CNVD | 0.106 s-1 | [2] |
Enhanced Reactivity with CNVD
A significant advancement in this technology is the development of 3-cyanovinylcarbazole modified D-threoninol (CNVD). This derivative exhibits a higher photoreactivity compared to the original CNVK. The enhanced reactivity is attributed to the flexible D-threoninol linker, which likely facilitates the optimal geometric arrangement for the [2+2] photocycloaddition.[6]
Conclusion
The photo-cross-linking of 3-cyanovinylcarbazole with pyrimidine bases is a highly efficient and reversible process that is underpinned by the principles of [2+2] photocycloaddition. While detailed theoretical studies are still emerging, the existing experimental data provides a robust framework for its application. The speed, specificity, and reversibility of the CNVK-mediated photo-cross-linking make it an invaluable tool for researchers in molecular biology, drug development, and nanotechnology. Further computational investigations will undoubtedly provide deeper insights into the reaction mechanism and pave the way for the design of even more efficient and versatile photo-cross-linking agents.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 6. Collection - DNA Photo-Cross-Linking Using 3âCyanovinylcarbazole Modified Oligonucleotide with Threoninol Linker - Organic Letters - Figshare [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for 3-Cyanovinylcarbazole (CNVK) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a crucial reagent for the site-specific incorporation of a photoreactive cross-linking moiety into synthetic oligonucleotides. This modification enables the rapid and reversible cross-linking of the oligonucleotide to a complementary DNA or RNA strand containing a pyrimidine base (thymine or cytosine) upon exposure to specific wavelengths of UV light. The process is notable for its high efficiency and the minimal damage caused to the nucleic acids, making it a valuable tool in various research and drug development applications, including the study of nucleic acid interactions, regulation of gene expression, and the development of nucleic acid-based therapeutics.[1][2][3][4][5]
CNVK-modified oligonucleotides offer a significant advantage over traditional cross-linking agents, such as psoralen, due to their faster reaction times and the ability to reverse the cross-link under mild conditions.[5][6] This document provides detailed application notes and experimental protocols for the use of CNVK phosphoramidite in automated oligonucleotide synthesis.
Key Features and Applications
Key Features:
-
Ultrafast Photo-Cross-Linking: Covalent bond formation with a complementary pyrimidine base is achieved within seconds of UV irradiation at 366 nm.[2][5][6]
-
Reversible Cross-Linking: The cross-link can be completely reversed by irradiation at 312 nm, restoring the original oligonucleotide strands without significant DNA damage.[1][2][4][5]
-
High Specificity: CNVK preferentially cross-links with pyrimidine bases (thymine and cytosine), while purine bases are unreactive.[1][2][4] This allows for targeted cross-linking and differentiation between purines and pyrimidines at a specific site.
-
Increased Duplex Stability: Upon cross-linking, the melting temperature (Tm) of the oligonucleotide duplex is significantly increased, by approximately 30°C.[1][4][7]
Applications:
-
Studying Nucleic Acid Interactions: Stabilizing transient or weak DNA-DNA, DNA-RNA, or protein-DNA interactions for detailed analysis.
-
Therapeutic Development: As a component of antisense oligonucleotides or siRNAs to enhance their stability and target binding affinity. The photoreactive nature allows for spatial and temporal control of their activity.
-
DNA Nanotechnology: To create stable, covalently linked DNA nanostructures.
-
Diagnostics: In the development of nucleic acid-based probes that can be irreversibly captured for sensitive detection.
-
Site-Specific Mutagenesis: A method has been developed for the specific conversion of a cytosine to a uracil base at the cross-linking site.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the use of CNVK phosphoramidite.
Table 1: Photo-Cross-Linking and Reversal Parameters
| Parameter | Wavelength | Irradiation Time | Efficiency | Target Bases | Reference |
| Cross-Linking | 366 nm | 1 second | 100% | Thymine | [2][5][6] |
| 366 nm | 25 seconds | 100% | Cytosine | [2][5][6] | |
| Reversal | 312 nm | 3 minutes | Complete | N/A | [1][2][4][5] |
Table 2: Thermal Stability of CNVK Cross-Linked Duplex
| Parameter | Value | Reference |
| Increase in Melting Temperature (ΔTm) | ~30 °C | [1][4][7] |
Table 3: Recommended Deprotection Conditions for CNVK-Modified Oligonucleotides
| Synthesis Reagents Used | Deprotection Solution | Temperature | Duration | Reference |
| Standard (e.g., Bz-dC) | Ammonium Hydroxide | Room Temperature | 24-36 hours | [2][6] |
| UltraMILD (e.g., Ac-dC) | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [2][6] |
| 30% Ammonium Hydroxide | Room Temperature | 2 hours | [2][6] |
Experimental Protocols
This section provides detailed protocols for the incorporation of CNVK into oligonucleotides and the subsequent photo-cross-linking and reversal procedures.
Protocol 1: Automated Synthesis of CNVK-Modified Oligonucleotides
This protocol assumes the use of a standard automated DNA synthesizer employing phosphoramidite chemistry.
Materials:
-
CNVK Phosphoramidite (store at -20°C under argon, protected from light)[6][7]
-
Anhydrous Acetonitrile (synthesis grade)
-
Standard or UltraMILD DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizer)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Workflow Diagram for Oligonucleotide Synthesis:
Caption: Workflow for automated synthesis of CNVK-modified oligonucleotides.
Procedure:
-
Preparation of CNVK Phosphoramidite: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (e.g., 0.1 M).
-
Automated Synthesis:
-
Install the CNVK phosphoramidite solution on a designated port of the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for CNVK incorporation.
-
It is recommended to use UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to allow for milder deprotection conditions, although standard protecting groups can be used with a longer deprotection step.[2][6]
-
Initiate the synthesis program. The synthesizer will perform the standard cycle of deblocking, coupling, capping, and oxidation for each monomer addition.[8][][10][11] The coupling efficiency of CNVK is typically high, comparable to standard nucleoside phosphoramidites.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, transfer the CPG support to a vial.
-
Follow the appropriate deprotection protocol based on the protecting groups used during synthesis (see Table 3).
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
-
Purification:
-
Purify the CNVK-modified oligonucleotide using standard techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE). This is crucial to remove failure sequences and protecting group adducts.
-
-
Quantification and Storage:
-
Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).
-
Store the purified oligonucleotide in a nuclease-free solution. For short-term storage, 4°C is suitable for up to two weeks. For long-term storage, -20°C is recommended, where it should be stable for at least six months.[1]
-
Protocol 2: Photo-Cross-Linking and Reversal
Materials:
-
Purified CNVK-modified oligonucleotide
-
Complementary target DNA or RNA oligonucleotide
-
Hybridization buffer (e.g., 50 mM sodium cacodylate, 100 mM NaCl, pH 7.4)
-
UV lamp or transilluminator with 366 nm and 312 nm wavelength outputs
-
Reaction tubes (UV-transparent)
Workflow Diagram for Cross-Linking and Reversal:
Caption: Workflow for photo-cross-linking and reversal of CNVK-modified oligonucleotides.
Procedure:
-
Duplex Formation:
-
In a UV-transparent reaction tube, mix the CNVK-modified oligonucleotide and the complementary target strand in equimolar amounts in the hybridization buffer.
-
Anneal the strands by heating the mixture to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
-
Photo-Cross-Linking:
-
Place the reaction tube on a cold block or in an ice bath to maintain a low temperature during irradiation.
-
Irradiate the sample with a 366 nm UV light source.
-
The required irradiation time is short: ~1 second for cross-linking to a thymine and ~25 seconds for cross-linking to a cytosine. A 30-second irradiation is generally sufficient to ensure complete cross-linking in most sequence contexts.[2]
-
-
Verification of Cross-Linking (Optional):
-
The formation of the cross-link can be verified by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the individual single strands.
-
Alternatively, an increase in the melting temperature of the duplex can be measured using a UV spectrophotometer with a thermal melt accessory.
-
-
Reversal of Cross-Linking:
Conclusion
3-Cyanovinylcarbazole phosphoramidite is a powerful tool for introducing a photoreactive cross-linker into synthetic oligonucleotides. Its rapid, efficient, and reversible cross-linking properties provide researchers with precise control over nucleic acid structures and interactions. The protocols outlined in this document offer a comprehensive guide for the successful synthesis and application of CNVK-modified oligonucleotides in a variety of research and development settings.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 5. cambio.co.uk [cambio.co.uk]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. Cyanovinylcarbazole phosphoramidite (CNVK) [buyolig.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 10. atdbio.com [atdbio.com]
- 11. Manual oligonucleotide synthesis using the phosphoramidite method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Incorporating Photo-Cross-Linkers and Fluorescent Dyes into DNA Probes
Introduction
This document provides detailed protocols and application notes for the incorporation of specific modifications into DNA probes for advanced research applications. A notable ambiguity exists in the term "CNVK." In the vast majority of scientific literature, CNVK refers to 3-cyanovinylcarbazole nucleoside , a highly efficient photo-cross-linker. However, the query also mentioned 5-Carboxy-naphthofluorescein-N-succinimidyl-ester , a fluorescent dye. To provide a comprehensive resource, this document will address protocols for both molecules. The primary focus will be on the widely recognized photo-cross-linker, with a separate section detailing the use of carboxy-naphthofluorescein for fluorescent labeling.
Part 1: Incorporating 3-Cyanovinylcarbazole Nucleoside (CNVK) Photo-Cross-Linker into DNA Probes
Application Notes
3-Cyanovinylcarbazole nucleoside (CNVK) is a photo-reactive molecule that can be incorporated into DNA or RNA oligonucleotides.[1] Upon exposure to UV light at approximately 365 nm, CNVK forms a covalent cross-link with a pyrimidine base (thymine or cytosine) on the complementary strand.[2] This reaction is rapid, often completing within seconds, and importantly, does not cause significant damage to the DNA.[1][2] A key feature of this technology is the reversibility of the cross-link; irradiation at 312 nm for a few minutes can cleave the bond.[1]
The incorporation of CNVK into DNA probes offers several advantages:
-
Enhanced Duplex Stability : The covalent bond significantly increases the thermal stability of the DNA duplex, with reports of the melting temperature increasing by around 30°C.[1][2]
-
Improved Specificity and Signal in FISH : In applications like RNA Fluorescence In Situ Hybridization (FISH), CNVK-containing probes allow for more stringent washing steps without the loss of signal, leading to higher reproducibility and the ability to detect low-abundance targets.
-
Regulation of Gene Expression : CNVK-modified antisense oligonucleotides can be used for photochemical regulation of gene expression. The cross-linking to a target mRNA can enhance the antisense effect and inhibit gene expression upon photoirradiation.
-
SNP Detection : The high sensitivity of CNVK cross-linking to base pairing makes it suitable for distinguishing single-nucleotide polymorphisms.[3]
Experimental Protocols
1. Incorporation of CNVK into Oligonucleotides
CNVK is introduced into DNA strands during synthesis using standard phosphoramidite chemistry.
-
Method : Automated DNA synthesis using CNVK phosphoramidite.
-
Reagents :
-
CNVK Phosphoramidite
-
UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)
-
UltraMild Cap Mix A
-
Deprotection solution: 0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide
-
-
Protocol :
-
Incorporate CNVK phosphoramidite at the desired position in the oligonucleotide sequence during automated DNA synthesis. Standard coupling times are sufficient.
-
Use UltraMILD monomers and capping reagents to prevent modification of the CNVK moiety.
-
For deprotection, treat the synthesized oligonucleotide with either 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.
-
Purify the CNVK-modified oligonucleotide using standard methods such as High-Performance Liquid Chromatography (HPLC).
-
2. Photo-Cross-Linking of CNVK-Containing Probes to Target DNA/RNA
-
Equipment : UV lamp with an output at 365 nm.
-
Protocol :
-
Hybridize the CNVK-containing probe to the target nucleic acid sequence under appropriate buffer and temperature conditions.
-
Expose the sample to UV light at 365 nm. The irradiation time is typically very short, ranging from a few seconds to a minute.[2] For example, 100% cross-linking to a thymine base can be achieved in 1 second.[2]
-
The sample is now ready for downstream applications.
-
3. Reversal of the Photo-Cross-Link
-
Equipment : UV lamp with an output at 312 nm.
-
Protocol :
-
Expose the cross-linked sample to UV light at 312 nm for approximately 3 minutes to reverse the covalent bond.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Cross-Linking Wavelength | ~365 nm | [4] |
| Cross-Linking Time to Thymine | 1 second (for 100% cross-linking) | [2] |
| Cross-Linking Time to Cytosine | 25 seconds (for complete cross-linking) | [2] |
| Reversal Wavelength | ~312 nm | [5] |
| Reversal Time | ~3 minutes | [1] |
| Increase in Duplex Melting Temp. | ~30°C | [1][2] |
| On-Target Labeling Efficiency | 59-65% (in a specific nanostructure) |
Visualizations
Part 2: Incorporating 5-Carboxy-naphthofluorescein-N-succinimidyl-ester into DNA Probes
Application Notes
5-Carboxy-naphthofluorescein is a fluorescent dye that can be used to label biomolecules. For labeling DNA probes, it is typically used in its N-hydroxysuccinimide (NHS) ester form. This "activated" form of the dye reacts with primary amine groups to form stable amide bonds.[1] Therefore, to label a DNA probe with this dye, the oligonucleotide must first be synthesized with a primary amine modification. This is commonly achieved by adding an amino-linker during oligonucleotide synthesis.
Carboxy-naphthofluorescein labeled probes are used in a variety of applications requiring fluorescent detection, such as:
-
Fluorescence microscopy
-
Flow cytometry
-
Hybridization assays[3]
Experimental Protocols
1. Synthesis of Amine-Modified Oligonucleotides
-
Method : Automated DNA synthesis.
-
Reagents :
-
Amine-modifier phosphoramidite (e.g., Amino Modifier C6)
-
Standard DNA synthesis reagents
-
-
Protocol :
-
Incorporate the amine-modifier phosphoramidite at the desired location (typically the 5' or 3' end) of the oligonucleotide during automated DNA synthesis.
-
Deprotect and purify the amine-modified oligonucleotide using standard procedures.
-
2. Labeling of Amine-Modified DNA with Carboxy-naphthofluorescein NHS Ester
-
Reagents :
-
Amine-modified DNA probe
-
5-Carboxy-naphthofluorescein N-succinimidyl ester
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification supplies (e.g., size-exclusion chromatography columns or HPLC)
-
-
Protocol :
-
Dissolve the amine-modified oligonucleotide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Dissolve the 5-Carboxy-naphthofluorescein N-succinimidyl ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 10-20 fold molar excess of the dye stock solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purify the labeled DNA probe from the unreacted dye using size-exclusion chromatography, ethanol precipitation, or HPLC.
-
3. Determination of Labeling Efficiency
The efficiency of the labeling reaction can be determined spectrophotometrically by measuring the absorbance of the purified, labeled probe at the absorbance maximum of the DNA (260 nm) and the dye.
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (acidic/neutral) | ~512 nm | |
| Emission Wavelength (acidic/neutral) | ~567 nm | |
| Excitation Wavelength (basic) | ~598 nm | |
| Emission Wavelength (basic) | ~668 nm | |
| Reactive Group | N-succinimidyl ester | [2] |
| Target Functional Group | Primary Amine | [1] |
| Optimal Reaction pH | 7.5 - 9.0 | [6] |
Visualizations
References
- 1. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 2. 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester | C33H19NO9 | CID 5229917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youdobio.com [youdobio.com]
- 4. empbiotech.com [empbiotech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. bocascientific.com [bocascientific.com]
Unraveling DNA-Protein Interactions: Applications of Chromatin Immunoprecipitation (ChIP)
Application Note
The intricate dance between DNA and proteins is fundamental to virtually all cellular processes, from gene expression and regulation to DNA repair and replication. Understanding these interactions is paramount for deciphering cellular function in both health and disease, and it holds immense potential for the development of novel therapeutics. One of the most powerful techniques to investigate these interactions in their native cellular context is Chromatin Immunoprecipitation (ChIP). This application note will delve into the applications of ChIP-based methodologies for studying DNA-protein interactions, providing detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Introduction to Chromatin Immunoprecipitation (ChIP)
Chromatin immunoprecipitation is a robust technique used to selectively enrich for a specific protein and its associated DNA from a complex mixture of cellular components. This is achieved by using an antibody that is specific to the protein of interest. The co-precipitated DNA can then be analyzed to identify the specific genomic regions that the protein was bound to. This allows researchers to map the genomic locations of transcription factors, histone modifications, and other DNA-binding proteins.
The general workflow of a ChIP experiment involves several key steps:
-
Cross-linking: Cells are treated with a reagent, typically formaldehyde, to create covalent cross-links between proteins and DNA that are in close proximity. This "freezes" the interactions in their native state.
-
Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, usually by sonication or enzymatic digestion. This makes the chromatin more manageable for immunoprecipitation.
-
Immunoprecipitation: An antibody specific to the target protein is used to selectively pull down the protein-DNA complexes.
-
Reversal of Cross-links: The cross-links are reversed, and the DNA is purified from the protein.
-
DNA Analysis: The purified DNA can be analyzed by various methods, such as quantitative PCR (qPCR), microarrays (ChIP-chip), or high-throughput sequencing (ChIP-seq), to identify the genomic regions of interest.
Key Applications in Drug Development
The insights gained from ChIP-based assays are invaluable for various aspects of drug development:
-
Target Identification and Validation: ChIP can be used to identify the direct downstream targets of a potential drug target, such as a transcription factor. This can help to validate the target and to understand its mechanism of action.
-
Mechanism of Action Studies: By examining how a drug affects the binding of a specific protein to its target genes, researchers can gain a deeper understanding of how the drug works.
-
Biomarker Discovery: ChIP can be used to identify changes in protein-DNA interactions that are associated with a particular disease or in response to drug treatment. These changes can then be developed as biomarkers to monitor disease progression or treatment efficacy.
-
Epigenetic Drug Discovery: Many drugs are being developed to target epigenetic modifications, such as histone methylation and acetylation. ChIP is an essential tool for studying the effects of these drugs on the epigenome.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) from Cultured Cells
This protocol provides a detailed methodology for performing a ChIP experiment on cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Formaldehyde (16% solution)
-
Glycine (1.25 M solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Antibody specific to the target protein
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To 10 million cells in a 15 cm plate, add formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Scrape the cells into 1 ml of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 ml of cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
-
Nuclear Lysis and Chromatin Shearing:
-
Resuspend the nuclear pellet in 500 µl of nuclear lysis buffer.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions will need to be determined empirically.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and dilute 1:10 with ChIP dilution buffer.
-
Save 50 µl of the diluted lysate as the "input" control.
-
Add 2-10 µg of the specific antibody to the remaining lysate and incubate overnight at 4°C with rotation.
-
Add 20 µl of pre-blocked Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washes:
-
Wash the beads sequentially with 1 ml of each of the following buffers for 5 minutes at 4°C with rotation:
-
Low salt wash buffer
-
High salt wash buffer
-
LiCl wash buffer
-
TE buffer (twice)
-
-
-
Elution and Reversal of Cross-links:
-
Elute the protein-DNA complexes from the beads by adding 250 µl of elution buffer and incubating at 65°C for 15 minutes with shaking.
-
Repeat the elution and pool the eluates.
-
Add 20 µl of 5 M NaCl to the combined eluates and the input sample.
-
Incubate at 65°C for at least 6 hours to reverse the cross-links.
-
-
DNA Purification:
-
Add 10 µl of 0.5 M EDTA, 20 µl of 1 M Tris-HCl (pH 6.5), and 2 µl of 10 mg/ml Proteinase K to each sample.
-
Incubate at 45°C for 1 hour.
-
Purify the DNA using a standard DNA purification kit.
-
-
DNA Analysis:
-
The purified DNA can now be analyzed by qPCR, ChIP-chip, or ChIP-seq.
-
Data Presentation
The quantitative data obtained from ChIP experiments, particularly from ChIP-qPCR, can be effectively summarized in tables for clear comparison between different experimental conditions.
Table 1: Example of ChIP-qPCR Data for a Transcription Factor
| Target Gene Promoter | Fold Enrichment (vs. IgG Control) - Untreated | Fold Enrichment (vs. IgG Control) - Drug Treated | p-value |
| Gene A | 15.2 ± 1.8 | 2.5 ± 0.5 | < 0.01 |
| Gene B | 12.5 ± 1.5 | 10.8 ± 1.2 | > 0.05 |
| Gene C | 1.2 ± 0.3 | 1.5 ± 0.4 | > 0.05 |
This table clearly shows that the drug treatment significantly reduces the binding of the transcription factor to the promoter of Gene A, while having no significant effect on its binding to Gene B or Gene C.
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following diagrams were created using the DOT language.
Caption: Workflow of a typical Chromatin Immunoprecipitation (ChIP) experiment.
Caption: Investigating drug mechanism of action on a DNA-binding protein.
Conclusion
Chromatin immunoprecipitation and its associated downstream analyses are indispensable tools for the modern researcher and drug developer. By providing a window into the dynamic interplay between proteins and DNA within the cell, ChIP-based assays offer critical insights into gene regulation, disease mechanisms, and the effects of therapeutic interventions. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for scientists aiming to harness the power of this technique in their research endeavors. As our understanding of the genome and epigenome continues to expand, the applications of ChIP will undoubtedly continue to grow, paving the way for new discoveries and innovative therapeutic strategies.
Application Notes and Protocols for Wavelength-Mediated Control of 3-Cyanovinylcarbazole (CNVK) Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) is a photoreactive nucleoside analogue that enables rapid and reversible cross-linking of nucleic acid strands. This unique property allows for precise spatiotemporal control over DNA and RNA structures, making it a valuable tool in various research and drug development applications. These applications include the stabilization of DNA nanostructures, photochemical regulation of gene expression, and single nucleotide polymorphism (SNP) genotyping.
The cross-linking reaction is a [2+2] photocycloaddition between the cyanovinyl group of CNVK and a pyrimidine base, most commonly thymine (T) or cytosine (C), on the complementary strand. This reaction is triggered by exposure to long-wave UV light (UVA). Critically, the resulting covalent bond can be reversed by irradiation with short-wave UV light (UVB), restoring the original nucleic acid strands with high fidelity. This reversible control allows for the dynamic manipulation of biological systems.
These application notes provide a comprehensive overview of the wavelength selection for CNVK cross-linking and reversal, including detailed protocols for irradiation, reaction monitoring, and analysis.
Wavelength Selection and Photochemical Mechanism
The forward and reverse reactions of CNVK cross-linking are controlled by distinct wavelengths of UV light. The selection of the appropriate wavelength is critical for efficient and specific reaction control.
-
Cross-linking (Forward Reaction): Irradiation at 365-366 nm promotes a [2+2] photocycloaddition reaction between the trans-isomer of CNVK and a pyrimidine base on the complementary strand. This forms a cyclobutane ring, covalently linking the two strands. The reaction is highly efficient, often reaching completion within seconds.[1][2][3][4][5]
-
Reversal (Cleavage Reaction): The cyclobutane adduct can be cleaved, reversing the cross-link, by irradiating at 312 nm .[1][2][3][4] This photoreversal reaction typically takes a few minutes to complete.
The photochemical mechanism involves the excitation of the CNVK moiety, leading to the formation of a covalent bond with a juxtaposed pyrimidine. The efficiency of the reaction is dependent on the specific pyrimidine base and the local sequence context. A modified version, 3-cyanovinylcarbazole modified D-threoninol (CNVD), has been shown to exhibit even higher photoreactivity, particularly when targeting cytosine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the wavelength-dependent cross-linking and reversal of CNVK and its analogue, CNVD.
Table 1: Wavelength and Irradiation Time for CNVK Reactions
| Reaction | Wavelength (nm) | Typical Irradiation Time | Target Base | Reference |
| Cross-linking | 365 - 366 | 1 - 30 seconds | Thymine, Cytosine | [1][3][4] |
| Reversal | 312 | 1 - 3 minutes | Cross-linked adduct | [1][3][4] |
Table 2: Photoreactivity of CNVK and CNVD
| Compound | Target Base | Relative Photoreactivity | Cross-linking Time | Reference |
| CNVK | Thymine | High | ~1 second for 100% conversion | [1][3][4] |
| CNVK | Cytosine | Moderate | ~25 seconds for 100% conversion | [1][3][4] |
| CNVD | Pyrimidines | Higher than CNVK | Faster than CNVK |
Note: Specific quantum yields and detailed kinetic data are dependent on the specific oligonucleotide sequence, buffer conditions, and light source intensity. Researchers are encouraged to optimize these parameters for their specific application.
Experimental Protocols
Protocol 1: Synthesis and Purification of CNVK-Modified Oligonucleotides
CNVK is incorporated into oligonucleotides during standard solid-phase synthesis using the corresponding phosphoramidite reagent.
-
Oligonucleotide Synthesis: Utilize an automated DNA/RNA synthesizer with standard phosphoramidite chemistry. The CNVK phosphoramidite is coupled using the same protocols as standard nucleoside phosphoramidites.
-
Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. A mild deprotection strategy is often recommended to ensure the integrity of the CNVK moiety. For example, using UltraMILD monomers and deprotection with 0.05M potassium carbonate in methanol for 4 hours at room temperature.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity of the final product.[5] Reverse-phase HPLC is commonly used for this purpose.
Protocol 2: Photocross-linking of CNVK-Modified Oligonucleotides
-
Sample Preparation:
-
Anneal the CNVK-modified oligonucleotide with its complementary target strand in a suitable buffer. A commonly used buffer is 50 mM sodium cacodylate with 100 mM NaCl at pH 7.4.[6]
-
Prepare the sample in a UV-transparent vessel, such as a quartz cuvette or a thin-walled PCR tube. The final concentration of the duplex DNA is typically in the micromolar range (e.g., 5-10 µM).[6]
-
-
Irradiation for Cross-linking:
-
Use a UV lamp with a peak emission at 365 nm or 366 nm. A UV transilluminator or a UV-LED illuminator can be used.[6]
-
Place the sample at a fixed distance from the light source to ensure consistent irradiation.
-
Irradiate the sample for a predetermined time, typically ranging from a few seconds to a minute. The optimal irradiation time should be determined empirically by monitoring the reaction progress. For example, 100% cross-linking of CNVK to thymine can be achieved in as little as 1 second.[1][3][4]
-
Protocol 3: Monitoring the Cross-linking Reaction by HPLC
The progress of the photocross-linking reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA) is typically used.
-
Procedure:
-
Inject an aliquot of the reaction mixture onto the HPLC column at different time points of irradiation.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
The un-cross-linked and cross-linked species will have different retention times, allowing for their separation and quantification. The cross-linked product is typically more hydrophobic and will have a longer retention time.
-
Protocol 4: Photoreversal of the CNVK Cross-link
-
Sample Preparation: The sample containing the cross-linked oligonucleotide duplex is used directly.
-
Irradiation for Reversal:
-
Analysis of Reversal: The cleavage of the cross-link can be confirmed by HPLC analysis, as described in Protocol 3. The peak corresponding to the cross-linked species should decrease, while the peaks for the original single strands should reappear.
Visualizations
Photochemical Reaction Mechanism
Caption: Reversible photocycloaddition of CNVK.
Experimental Workflow
References
- 1. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 2. Mutation enrichment in human DNA samples via UV-mediated cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambio.co.uk [cambio.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 6. Acceleration of the Deamination of Cytosine through Photo-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) is a photoreactive nucleoside analog that serves as an ultrafast and reversible photo-cross-linker when incorporated into oligonucleotides. This unique property allows for the covalent linkage of an oligonucleotide probe to its complementary strand upon irradiation with a specific wavelength of UV light. The cross-link can be subsequently reversed by irradiation at a different wavelength. This technology offers significant advantages in various molecular biology and drug development applications, including fluorescence in situ hybridization (FISH), regulation of gene expression, and stabilization of nucleic acid structures. These application notes provide detailed protocols for the synthesis, labeling, purification, and application of CNVK-modified oligonucleotides.
Data Presentation
The photophysical and photo-cross-linking properties of 3-Cyanovinylcarbazole (CNVK) are critical for its application. The following tables summarize key quantitative data for CNVK-labeled oligonucleotides.
| Property | Value | Conditions/Notes |
| Photo-Cross-linking Wavelength | 366 nm | UV-A irradiation |
| Photo-Reversal Wavelength | 312 nm | UV-B irradiation |
| Cross-linking Time (vs. Thymine) | 1 second | For 100% cross-linking |
| Cross-linking Time (vs. Cytosine) | 25 seconds | For complete cross-linking |
| Reversal Time | 3 minutes | For complete reversal of the cross-link |
| Increase in Duplex Melting Temp. (Tm) | ~30 °C | After photo-cross-linking[1][2] |
| Photophysical Property | Value | Notes |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | This value is sequence-dependent and would need to be calculated for each specific oligonucleotide. |
| Fluorescence Quantum Yield (Φ) | Data not available in searched literature | The intrinsic fluorescence of CNVK itself is often quenched in a duplex and enhances upon hybridization, but specific quantum yield values are not readily published. |
| Fluorescence Lifetime (τ) | Data not available in searched literature |
Experimental Protocols
Synthesis of Oligonucleotides Incorporating 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
This protocol outlines the incorporation of CNVK into an oligonucleotide sequence during standard solid-phase synthesis using the phosphoramidite method.
Materials:
-
3-Cyanovinylcarbazole (CNVK) phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Acetonitrile (anhydrous)
-
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the standard concentration used for other phosphoramidites on the synthesizer (typically 0.1 M). Install the vial on a designated port on the synthesizer.
-
Synthesis Cycle: Program the DNA/RNA synthesizer to perform the standard synthesis cycles for the desired sequence. At the position where CNVK is to be incorporated, direct the synthesizer to use the CNVK phosphoramidite.
-
Coupling of CNVK:
-
Standard Coupling: For most applications, a standard coupling time of 30 seconds can be used.
-
Extended Coupling (Recommended): To ensure high coupling efficiency, especially for longer oligos or complex sequences, extend the coupling time for the CNVK phosphoramidite to 5-10 minutes.
-
-
Standard Cycles: For all other standard nucleobases in the sequence, use the synthesizer's default cycle parameters for deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).
-
Purification: Purify the crude CNVK-labeled oligonucleotide using HPLC.
Purification of CNVK-Labeled Oligonucleotides by HPLC
Materials:
-
Crude CNVK-labeled oligonucleotide, deprotected and cleaved from the support
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Protocol:
-
Sample Preparation: Dissolve the dried crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 260 nm and, if possible, at a wavelength closer to the absorbance maximum of CNVK.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length CNVK-labeled oligonucleotide.
-
Desalting: Desalt the collected fractions using a suitable method (e.g., a NAP-10 column or ethanol precipitation).
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Characterization of CNVK-Labeled Oligonucleotides by Mass Spectrometry
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified CNVK-labeled oligonucleotide in a suitable buffer compatible with mass spectrometry (e.g., 0.1 M TEAA).
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Separate the oligonucleotide using a reverse-phase column with a compatible mobile phase (e.g., a gradient of acetonitrile in a volatile buffer like triethylammonium bicarbonate).
-
Acquire mass spectra in negative ion mode.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide. Confirm that the observed molecular weight matches the theoretical molecular weight of the CNVK-labeled sequence.[3][4]
Photo-Cross-Linking Fluorescence In Situ Hybridization (FISH) with CNVK-Labeled Probes
This protocol describes a FISH procedure that utilizes the photo-cross-linking capability of CNVK probes to enhance signal stability and reduce background.
Materials:
-
CNVK-labeled oligonucleotide probe
-
Fixed cells or tissue on a microscope slide
-
Hybridization buffer (e.g., 4X SSC, 0.5 mM EDTA, 10% dextran sulfate, 25% deionized formamide)
-
Wash buffers (e.g., 2X SSC, 0.4X SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
UV lamp (366 nm and 312 nm)
-
Fluorescence microscope
Protocol:
-
Pre-hybridization:
-
Permeabilize the fixed cells as required for the specific cell type (e.g., with pepsin or proteinase K treatment).
-
Dehydrate the sample through an ethanol series (70%, 90%, 100%).
-
Denature the cellular DNA by heating the slide at 75-80°C for 2-3 minutes.
-
-
Hybridization:
-
Apply the CNVK-labeled probe in hybridization buffer to the sample.
-
Cover with a coverslip and incubate in a humidified chamber at 37°C overnight.
-
-
Washing (Initial):
-
Remove the coverslip and wash the slide in 2X SSC at room temperature to remove excess probe.
-
-
Photo-Cross-Linking:
-
Stringent Washing:
-
Perform stringent washes to remove non-specifically bound probes. For example, wash in 0.4X SSC at 72°C for 2 minutes. The covalent cross-link will prevent the dissociation of correctly hybridized probes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope.
-
-
(Optional) Reversal of Cross-Linking:
Visualizations
Caption: Workflow for the synthesis of CNVK-labeled oligonucleotides.
Caption: Workflow for photo-inducible gene silencing using CNVK-labeled antisense oligonucleotides.
References
3-Cyanovinylcarbazole phosphoramidite coupling and deprotection conditions
Application Notes: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
Introduction
3-Cyanovinylcarbazole (CNVK) is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. It functions as an ultrafast and reversible photo-cross-linker.[1][2] When incorporated into a DNA or RNA strand, CNVK can form a covalent bond with a pyrimidine base (Thymine or Cytosine) on a complementary strand upon irradiation with UV light (366 nm).[1][3] This cross-linking is highly efficient and can be fully reversed by irradiation at a different wavelength (312 nm), making CNVK a valuable tool for applications in molecular biology, drug development, and nanotechnology.[1][4]
Mechanism and Applications
The cross-linking mechanism involves a [2+2] photocycloaddition between the cyanovinyl group of CNVK and a pyrimidine base in the complementary strand.[5] This reaction is notable for its high speed and specificity. Purine bases (Adenine, Guanine) are unreactive, allowing for the differentiation between pyrimidines and purines at a target site.[1][3] Once cross-linked, the thermal stability of the duplex increases significantly, with a reported melting temperature (Tm) increase of around 30°C.[1][3]
Key Applications Include:
-
Photoregulation of gene expression.
-
Development of photoreactive antisense oligonucleotides and detection probes.
-
Stabilization of DNA nanostructures.
-
"Stop-and-go" manipulation of biological processes controlled by light.
Quantitative Data for CNVK Photo-Cross-Linking
The efficiency and speed of the CNVK-mediated photo-cross-linking and its reversal are summarized below.
| Parameter | Condition | Result | Reference |
| Cross-Linking (to Thymine) | Irradiation at 366 nm | 100% cross-linking in 1 second | [1][2] |
| Cross-Linking (to Cytosine) | Irradiation at 366 nm | 100% cross-linking in 25 seconds | [1][2] |
| Reversal of Cross-Link | Irradiation at 312 nm | Complete reversal in 3 minutes | [1][3] |
| Thermal Stability | Post-cross-linking | Duplex melting temp (Tm) increases by ~30°C | [1][3] |
Protocols
Protocol 1: Incorporation of CNVK Phosphoramidite via Solid-Phase Synthesis
This protocol describes the standard phosphoramidite cycle for incorporating CNVK into a growing oligonucleotide chain on a solid support. CNVK phosphoramidite is handled similarly to standard nucleoside phosphoramidites, though a slightly extended coupling time is recommended to ensure high efficiency.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Methodology:
-
Reagent Preparation: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the standard concentration used on the DNA synthesizer (typically 0.1 M). This solution is stable for 1-2 days.[1][6]
-
Synthesis Column: Install the synthesis column containing the solid support with the initial nucleoside on the automated DNA synthesizer.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane.[7]
-
Coupling: The CNVK phosphoramidite solution is mixed with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column.
-
Recommended Coupling Time: While standard base couplings are rapid (e.g., 30 seconds), modified phosphoramidites like CNVK benefit from longer coupling times. A coupling time of 5-10 minutes is recommended to ensure maximum efficiency.[6]
-
-
Capping: Any unreacted 5'-hydroxyl groups on the support are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutant sequences.[7]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a water/pyridine/THF mixture.[7]
-
Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.
Protocol 2: Cleavage and Deprotection of CNVK-Modified Oligonucleotides
The final cleavage from the solid support and removal of protecting groups from the nucleobases and phosphate backbone is a critical step. The appropriate deprotection strategy depends on the other nucleobase phosphoramidites used in the synthesis.[8]
Caption: Decision workflow for deprotection of CNVK-oligonucleotides.
Deprotection Conditions Summary
| Condition | Reagents Used with CNVK | Deprotection Reagent | Temperature | Time | Reference |
| Standard | Standard (Bz-dA, Bz-dC, iBu-dG) | Concentrated Ammonium Hydroxide | Room Temp | 24-36 hours | [1][2] |
| UltraMILD (Option 1) | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | [1][2] |
| UltraMILD (Option 2) | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | 30% Ammonium Hydroxide | Room Temp | 2 hours | [1][2] |
Methodology A: Using Standard Protecting Groups This protocol is for oligonucleotides synthesized using standard benzoyl (Bz) and isobutyryl (iBu) protected phosphoramidites.
-
Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).
-
Seal the vial tightly and incubate at room temperature for 24-36 hours.[1][2] This extended time is necessary for the complete removal of the standard protecting groups.
-
After incubation, carefully draw off the ammonia solution containing the deprotected oligonucleotide and transfer it to a new tube.
-
Wash the support with nuclease-free water or buffer and combine the washes with the original solution.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator. The resulting pellet is the deprotected oligonucleotide, ready for purification.
Methodology B: Using UltraMILD Protecting Groups This protocol is recommended when CNVK is incorporated along with UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to minimize potential degradation of sensitive molecules.[2][8]
-
Transfer the solid support to a sealable vial.
-
Option 1: Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol. Seal the vial and incubate at room temperature for 4 hours.[1][2]
-
Option 2 (Alternative): Add 1-2 mL of 30% ammonium hydroxide. Seal the vial and incubate at room temperature for 2 hours.[1][2]
-
Following incubation, retrieve the solution containing the oligonucleotide.
-
Wash the support with nuclease-free water.
-
Evaporate the solution to dryness. The resulting pellet is the deprotected oligonucleotide, ready for purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 3. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 4. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Enzymatic Incorporation of 3-Cyanovinylcarbazole Triphosphate (dC³TP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanovinylcarbazole (CNVK) is a photo-responsive molecule that, when incorporated into oligonucleotides, can induce rapid and reversible photo-cross-linking with a complementary pyrimidine base upon exposure to specific wavelengths of UV light.[1][2][3] This property makes it a valuable tool for various applications, including the study of DNA-protein interactions, DNA nanotechnology, and the development of phototherapeutics. Traditionally, CNVK-modified oligonucleotides are produced via solid-phase synthesis using a 3-cyanovinylcarbazole phosphoramidite.[3]
Enzymatic incorporation of a modified nucleotide triphosphate, such as 3-cyanovinylcarbazole triphosphate (dC³TP), offers a powerful alternative for generating CNVK-containing DNA. This method allows for the synthesis of longer DNA strands, internal and multiple labeling, and has the potential for in-vivo applications. The success of this approach hinges on the ability of DNA polymerases to accept the bulky dC³TP as a substrate.[4][5]
These notes provide a comprehensive guide to the theoretical and practical aspects of the enzymatic incorporation of dC³TP, including key considerations, a detailed experimental protocol for a primer extension assay, and data presentation formats.
Key Considerations for Enzymatic Incorporation
The enzymatic incorporation of bulky adducts like dC³TP presents challenges, primarily due to potential steric clashes within the polymerase active site.[4][6] Careful selection of the DNA polymerase and optimization of reaction conditions are critical for successful incorporation.
2.1 DNA Polymerase Selection The choice of DNA polymerase is the most crucial factor. Polymerases are classified into different families based on their sequence homology and structure.
-
Family B Polymerases: These polymerases, such as KOD XL, Pfu, Vent(exo-), and Deep Vent, generally exhibit higher fidelity and are often more tolerant of bulky substituents on the nucleobase.[5][7] Their more spacious active site can better accommodate non-standard dNTPs.
-
Family A Polymerases: While commonly used, polymerases like Taq are often less efficient at incorporating bulky modified nucleotides compared to Family B polymerases.[5][8]
2.2 Substrate and Template Design
-
Position of Modification: For successful incorporation, modifications are typically attached at positions that do not interfere with Watson-Crick base pairing. The C5 position of pyrimidines (dUTP and dCTP) and the C7 position of 7-deazapurines are well-established sites for attaching bulky groups.[4][6] It is presumed that a viable dC³TP would feature the 3-cyanovinylcarbazole moiety at the C5 position of deoxycytidine triphosphate.
-
Concentration of dC³TP: Complete substitution of a natural dNTP with its modified counterpart can often lead to PCR inhibition or failure.[5][8] It is therefore essential to empirically determine the optimal ratio of dC³TP to the corresponding natural dNTP (e.g., dCTP). A titration series is recommended to balance high incorporation levels with efficient DNA synthesis.
Experimental Protocols
The following protocol describes a primer extension (PEX) assay, a standard method for evaluating the ability of a DNA polymerase to incorporate a single modified nucleotide.[7]
3.1 Protocol: Primer Extension Assay for dC³TP Incorporation
Objective: To determine if a selected DNA polymerase can incorporate dC³TP opposite a guanine in a template DNA strand.
Materials:
-
DNA Polymerase: KOD XL, Vent (exo-), or similar high-fidelity Family B polymerase.
-
Reaction Buffer: 10x buffer supplied with the polymerase.
-
dNTPs: 10 mM stocks of dATP, dGTP, dTTP, and dCTP.
-
dC³TP: 10 mM stock solution (hypothetical).
-
Primer: 5'-fluorescently labeled (e.g., 6-FAM) 20-mer oligonucleotide.
-
Template: 30-mer oligonucleotide with a sequence designed to anneal to the primer and contain a single guanine residue at a known position for dC³TP incorporation.
-
Stop/Loading Buffer: 95% formamide, 20 mM EDTA, bromophenol blue.
-
Nuclease-Free Water.
Equipment:
-
Thermocycler
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel imager
Procedure:
-
Primer-Template Annealing:
-
Prepare a 2x primer/template mix by combining the 5'-labeled primer and the template oligonucleotide at a 1:1.5 molar ratio in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction mixes in PCR tubes on ice as described in Table 1. This will test different ratios of dC³TP to dCTP.
-
Include a positive control with only natural dNTPs and a negative control without polymerase.
-
-
Enzymatic Reaction:
-
Add the DNA polymerase to each reaction tube (except the negative control).
-
Place the tubes in a thermocycler and run the following program:
-
Denaturation: 95°C for 2 minutes.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 5 minutes.
-
-
-
Reaction Quenching:
-
Immediately after the extension step, add an equal volume of Stop/Loading Buffer to each reaction tube.
-
-
Analysis by Denaturing PAGE:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a 15% denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Visualize the DNA fragments using a fluorescence gel imager.
-
Expected Results:
-
Positive Control (100% dCTP): A strong band corresponding to the full-length 30-mer product.
-
Test Reactions: The appearance of a full-length product band indicates successful incorporation of dC³TP. The intensity of this band relative to any shorter, stalled products provides a qualitative measure of incorporation efficiency.
-
Negative Control (No Polymerase): Only a band corresponding to the unextended 20-mer primer should be visible.
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: Reaction Setup for Primer Extension Assay
| Component | Stock Conc. | Volume (µL) for 20 µL Rxn | Final Conc. |
| Nuclease-Free Water | - | Up to 20 | - |
| 10x Polymerase Buffer | 10x | 2.0 | 1x |
| 2x Annealed Primer/Template | 200 nM | 10.0 | 100 nM |
| dATP, dGTP, dTTP Mix | 10 mM each | 0.4 | 200 µM each |
| dCTP / dC³TP Mix* | 10 mM | 0.4 | 200 µM total |
| DNA Polymerase | 1 U/µL | 1.0 | 1.0 U |
| Total Volume | 20.0 |
*The dCTP/dC³TP mix should be prepared at varying ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).
Table 2: Hypothetical Comparison of dC³TP Incorporation Efficiency by Different DNA Polymerases
| DNA Polymerase | Family | Relative Incorporation Efficiency (%)** | Notes |
| Taq Polymerase | A | < 10% | Prone to stalling with bulky adducts. |
| Klenow Fragment | A | 15-25% | Slightly more tolerant than Taq. |
| KOD XL | B | 70-90% | High fidelity and good tolerance for modified bases. |
| Vent (exo-) | B | 65-85% | Thermostable and robust for modified dNTPs. |
| Pfu | B | 60-80% | High fidelity, suitable for PCR with modified bases. |
**Efficiency is estimated relative to the incorporation of the corresponding natural nucleotide (dCTP) under similar conditions and is hypothetical.
Visualizations
Diagrams can clarify complex workflows and logical relationships.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06718H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Cyanovinylcarbazole in Triplex-Forming Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-cyanovinylcarbazole (CNVK) in triplex-forming oligonucleotides (TFOs). This document includes detailed experimental protocols, quantitative data on the stability and binding of CNVK-modified TFOs, and visualizations to aid in understanding the underlying principles and workflows.
Introduction to 3-Cyanovinylcarbazole in Triplex-Forming Oligonucleotides
3-Cyanovinylcarbazole (CNVK) is a photoreactive nucleoside analog that has emerged as a powerful tool in nucleic acid research. When incorporated into a triplex-forming oligonucleotide (TFO), CNVK can be used to induce a rapid and reversible covalent crosslink with a pyrimidine base (thymine or cytosine) in the target DNA duplex upon irradiation with UV light (typically 366 nm). This photocrosslinking significantly enhances the stability of the triplex structure, making CNVK-TFOs valuable for a range of applications, including antigene strategies for gene silencing, mapping of protein-DNA interactions, and the development of novel molecular probes.
The key features of CNVK in TFOs include:
-
Ultrafast Photocrosslinking: Covalent bond formation occurs within seconds of UV irradiation.[1]
-
Reversibility: The crosslink can be reversed by irradiation at a different wavelength (typically 312 nm), offering temporal control over the interaction.[1]
-
Specificity: The photocrosslinking reaction is specific to pyrimidine bases.[1]
-
Enhanced Stability: The covalent bond dramatically increases the thermal stability of the DNA triplex.
Quantitative Data
The incorporation of CNVK and subsequent photocrosslinking have a significant impact on the thermal stability of the resulting nucleic acid structures. The following tables summarize typical quantitative data obtained from UV-melting experiments.
Table 1: Thermal Stability (Tm) of a DNA Duplex with and without a CNVK Crosslink
| Condition | Melting Temperature (Tm) | ΔTm |
| Unmodified Duplex | 50 °C | - |
| CNVK-Crosslinked Duplex | 80 °C | +30 °C[1] |
Table 2: Hypothetical Thermal Stability (Tm) of a DNA Triplex Before and After CNVK-TFO Photocrosslinking
| Transition | Tm (Before Crosslinking) | Tm (After Crosslinking) |
| Triplex to Duplex + TFO | ~45 °C | > 90 °C (covalently linked) |
| Duplex to Single Strands | ~70 °C | > 90 °C (covalently linked) |
Table 3: Binding Affinity of TFOs to Target Duplex DNA
| TFO Type | Apparent Dissociation Constant (Kd) |
| Typical Unmodified TFO | 10-7 - 10-9 M[2] |
| CNVK-TFO (before crosslinking) | Expected to be in a similar range |
Experimental Protocols
Synthesis and Purification of CNVK-Modified Oligonucleotides
Objective: To synthesize a TFO containing a CNVK modification and purify it using High-Performance Liquid Chromatography (HPLC).
Workflow:
Materials:
-
CNVK Phosphoramidite
-
Standard DNA synthesis reagents (phosphoramidites, activator, oxidizing agent, capping reagents)
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile
-
-
Automated DNA synthesizer
Protocol:
-
Automated DNA Synthesis:
-
Program the desired TFO sequence into the automated DNA synthesizer.
-
Incorporate the CNVK phosphoramidite at the desired position in the sequence using a standard coupling protocol. Regular coupling times are generally sufficient.[3]
-
For deprotection, if using UltraMILD reagents, treat with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[3]
-
-
Cleavage and Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) and incubate at 55°C for 8-12 hours.
-
Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
Reversed-Phase HPLC Purification:
-
Resuspend the crude oligonucleotide pellet in an appropriate volume of water or HPLC Buffer A.
-
Inject the sample onto a reversed-phase HPLC column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% over 30 minutes).
-
Monitor the elution profile at 260 nm. The full-length product, which is more hydrophobic due to the DMT group (if retained) and the CNVK modification, will have a longer retention time than shorter failure sequences.
-
Collect the fractions corresponding to the major peak of the full-length product.
-
-
Desalting and Lyophilization:
-
Combine the collected fractions.
-
If a volatile buffer like TEAA was used, the sample can be directly lyophilized. If a non-volatile salt buffer was used, desalt the sample using a desalting column.
-
Lyophilize the purified oligonucleotide to a dry pellet.
-
Resuspend the purified CNVK-TFO in nuclease-free water or a suitable buffer for storage at -20°C.
-
Photocrosslinking of CNVK-TFO to Duplex DNA
Objective: To induce a covalent crosslink between a CNVK-modified TFO and its target DNA duplex.
Workflow:
Materials:
-
Purified CNVK-TFO
-
Target DNA duplex (two complementary single strands)
-
Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 10 mM MgCl₂, pH 6.0)
-
UV lamp (366 nm)
-
Microcentrifuge tubes or PCR tubes
Protocol:
-
Anneal the Target Duplex:
-
Mix equimolar amounts of the two complementary single-stranded DNA oligonucleotides in the hybridization buffer.
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
Triplex Formation:
-
Add the CNVK-TFO to the annealed duplex DNA in a molar excess (e.g., 2- to 5-fold).
-
Incubate the mixture under conditions that favor triplex formation (e.g., 37°C for 1 hour or overnight at room temperature).
-
-
Photocrosslinking:
-
Place the reaction tube on ice or in a cooling block.
-
Irradiate the sample with a 366 nm UV lamp for 1-30 seconds.[1] The optimal irradiation time should be determined empirically.
-
-
Analysis (Optional):
-
The formation of the crosslinked product can be confirmed by denaturing polyacrylamide gel electrophoresis (PAGE). The crosslinked triplex will migrate slower than the individual strands.
-
UV-Melting Analysis
Objective: To determine the thermal stability (Tm) of the triplex and duplex structures before and after photocrosslinking.
Protocol:
-
Prepare samples of the duplex alone, the triplex mixture (duplex + CNVK-TFO), and the photocrosslinked triplex in the desired buffer.
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the structure is denatured, determined from the first derivative of the melting curve. For a triplex, two transitions may be observed: the triplex-to-duplex transition at a lower temperature and the duplex-to-single-strands transition at a higher temperature.
Fluorescence Spectroscopy
Objective: To monitor the formation of the triplex or the photocrosslinking event by observing changes in the fluorescence of CNVK.
Protocol:
-
Prepare samples containing the CNVK-TFO alone, in the presence of the target duplex (before crosslinking), and after photocrosslinking.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample. The excitation wavelength for CNVK is typically around 365 nm.[4]
-
Compare the fluorescence intensity and emission maximum of the different samples. Changes in the fluorescence properties can indicate binding and covalent bond formation.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the conformational changes in the DNA upon triplex formation and photocrosslinking.
Protocol:
-
Prepare samples of the duplex, the triplex, and the crosslinked triplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Use a CD spectropolarimeter to record the CD spectra of each sample in the far-UV region (e.g., 200-320 nm).
-
Triplex formation and crosslinking can induce characteristic changes in the CD spectrum, providing information about the helical structure of the nucleic acid complexes.[5][6]
Gel Mobility Shift Assay (EMSA) for Triplex Formation and Transcription Factor Inhibition
Objective: To demonstrate the formation of a stable triplex and to investigate its potential to inhibit the binding of a transcription factor to its recognition site within the target duplex.
Workflow for Transcription Factor Inhibition:
Materials:
-
Radiolabeled or fluorescently labeled target DNA duplex containing the transcription factor binding site and the TFO target sequence.
-
Purified transcription factor.
-
CNVK-TFO.
-
Binding buffer (specific to the transcription factor).
-
Polyacrylamide gel and electrophoresis apparatus.
Protocol:
-
Label the Duplex: End-label one strand of the duplex with 32P or a fluorescent dye.
-
Triplex Formation and Crosslinking: Prepare a sample with the labeled duplex and the CNVK-TFO, and perform the photocrosslinking reaction as described in Protocol 2.
-
Binding Reactions: Set up the following reactions in the appropriate binding buffer:
-
Labeled duplex only.
-
Labeled duplex + transcription factor.
-
Crosslinked triplex + transcription factor.
-
(Optional) Labeled duplex + transcription factor + an excess of unlabeled "cold" competitor duplex (to show specificity).
-
-
Electrophoresis:
-
Incubate the binding reactions at the optimal temperature for the transcription factor for 20-30 minutes.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Dry the gel (for radiolabeling) and expose it to X-ray film or a phosphorimager screen. For fluorescent labels, image the gel on a suitable scanner.
-
A "shifted" band in the lane with the transcription factor and duplex indicates the formation of a protein-DNA complex. The absence or reduction of this shift in the lane with the crosslinked triplex would suggest that the triplex structure inhibits the binding of the transcription factor.
-
Application in Gene Regulation: A Hypothetical Signaling Pathway
While direct modulation of a specific signaling pathway by a CNVK-TFO has not been extensively documented, the principle can be illustrated through a hypothetical scenario where a CNVK-TFO is designed to inhibit the expression of a proto-oncogene, such as MYC, which is often regulated by transcription factors involved in cell proliferation signaling pathways.
Hypothetical Signaling Pathway Inhibition:
In this model, a growth factor stimulates a signaling cascade that leads to the activation of a transcription factor. This transcription factor would normally bind to the promoter of the MYC gene and activate its transcription, leading to cell proliferation. A CNVK-TFO designed to target a polypurine/polypyrimidine tract within the MYC promoter can form a stable triplex upon photocrosslinking. This stable triplex can physically block the binding of the transcription factor to its recognition site, thereby inhibiting MYC gene expression and subsequent cell proliferation. This represents a potential therapeutic strategy for cancers driven by MYC overexpression.
References
- 1. Identification of trans-Acting Factors by Electrophoretic Mobility Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Binding of triple helix forming oligonucleotides to sites in gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of transcription elongation in cells mediated by triplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. roee-amit.net.technion.ac.il [roee-amit.net.technion.ac.il]
- 6. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyanovinylcarbazole (CNVK) phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 3-Cyanovinylcarbazole (CNVK) phosphoramidite used for in oligonucleotide synthesis?
A1: 3-Cyanovinylcarbazole (CNVK) is a modified nucleoside phosphoramidite primarily used as an ultrafast, reversible photo-cross-linker in DNA and RNA strands.[1] When incorporated into an oligonucleotide, it can be used to form a covalent bond with a pyrimidine base (thymine or cytosine) in a complementary strand upon irradiation with UV light (typically 366 nm).[2][3][4] This cross-linking is highly efficient, often occurring within seconds, and can be reversed by irradiation at a different wavelength (e.g., 312 nm).[2][3][4] This property is valuable for applications in nanotechnology, diagnostics, and therapeutics to stabilize duplexes, study nucleic acid interactions, and control biological processes.[1][5]
Q2: What are the general recommendations for coupling CNVK phosphoramidite?
A2: For the coupling of CNVK phosphoramidite, "regular" coupling times are generally suggested.[2][4] However, it is highly recommended to use UltraMILD phosphoramidite monomers for the standard bases (dA, dC, dG, dT).[1][2][4] To prevent potential side reactions, particularly the exchange of the iPr-Pac protecting group on dG with acetyl, the use of UltraMild Cap Mix A is also advised.[1][2][4]
Q3: Are there specific coupling times you can recommend for CNVK phosphoramidite?
A3: Yes, for syntheses utilizing tetrazole as the activator, specific coupling times have been recommended for different types of synthesizers. A coupling time of 3 minutes is suggested for ABI synthesizers, while a 4-minute coupling time is recommended for Expedite synthesizers.[1]
Q4: What are the recommended deprotection conditions for oligonucleotides containing CNVK?
A4: The deprotection protocol depends on the type of phosphoramidite monomers used for the standard bases in your sequence.
-
With UltraMILD reagents: You can deprotect the oligonucleotide using 0.05M Potassium Carbonate in methanol for 4 hours at room temperature, or with 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
-
With standard reagents: Deprotection can be achieved using Ammonium Hydroxide at room temperature for 24-36 hours to obtain acceptable yields.[4]
Q5: Are there any known side reactions specific to the 3-cyanovinylcarbazole moiety during synthesis?
A5: While the available literature does not highlight specific side reactions involving the 3-cyanovinylcarbazole moiety during the phosphoramidite coupling cycle, it is a modified and somewhat bulky phosphoramidite. As with other modified phosphoramidites, incomplete coupling due to steric hindrance can be a potential issue. It is also important to consider potential side reactions common to oligonucleotide synthesis in general, such as N3-cyanoethylation of thymine, which can be suppressed by using fully protected monomers.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of CNVK | Sub-optimal coupling time: Insufficient time for the coupling reaction to go to completion, especially given the potential for steric hindrance from the CNVK moiety. | Increase the coupling time. For tetrazole activation, consider 3-4 minutes as a starting point and optimize from there.[1] |
| Inefficient activator: The chosen activator may not be potent enough for this modified phosphoramidite. | While tetrazole is commonly used, for sterically demanding phosphoramidites, more reactive activators like DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole) may improve efficiency.[7][8] | |
| Degraded CNVK phosphoramidite: Moisture or improper storage can lead to the degradation of the phosphoramidite. | Ensure the CNVK phosphoramidite is stored under dry, dark conditions in a freezer. Use fresh, high-quality anhydrous acetonitrile for dissolution.[4] | |
| Presence of n+1 Species in Final Product | Premature detritylation: The activator may be too acidic, causing some removal of the 5'-DMT group of the uncoupled CNVK phosphoramidite, leading to double coupling in the next cycle. | Consider using a less acidic activator like DCI.[7] |
| Side Product Formation with dG | Protecting group exchange: The standard capping reagent can lead to the exchange of the iPr-Pac protecting group on dG. | Use UltraMild Cap Mix A to avoid this side reaction.[1][2][4] |
| Incomplete Deprotection | Incorrect deprotection conditions: Using a deprotection method that is not compatible with the protecting groups on the standard bases. | Follow the recommended deprotection protocol based on whether you used UltraMILD or standard phosphoramidites.[1][4] |
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Activator | 1H-Tetrazole | This is a commonly used and recommended activator.[1] Other activators like DCI or ETT could be tested for potential improvements in efficiency.[7][8] |
| Coupling Time (with Tetrazole) | 3 minutes (ABI synthesizers) 4 minutes (Expedite synthesizers) | These are recommended as starting points for optimization.[1] |
| Recommended Monomers | UltraMILD dA, dC, dG, dT | The use of UltraMILD monomers is strongly preferred for compatibility with deprotection conditions.[1][2][4] |
| Recommended Capping Reagent | UltraMild Cap Mix A | This is recommended to prevent side reactions with iPr-Pac protected dG.[1][2][4] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for CNVK Phosphoramidite
This protocol assumes the use of an automated DNA/RNA synthesizer.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound oligonucleotide using a standard solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling:
-
Dissolve the CNVK phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration.
-
Deliver the CNVK phosphoramidite solution and an activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for the recommended time (e.g., 3-4 minutes).[1]
-
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., UltraMild Cap Mix A and B).[1][2][4]
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using a standard iodine-water solution.
-
Repeat the cycle for the next phosphoramidite in the sequence.
Protocol 2: Deprotection of CNVK-containing Oligonucleotides (UltraMILD Method)
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Incubate at room temperature for 4 hours.
-
Alternatively, use a 30% ammonium hydroxide solution and incubate at room temperature for 2 hours.[1]
-
Centrifuge and collect the supernatant containing the deprotected oligonucleotide.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Purify the oligonucleotide using standard methods such as HPLC or PAGE.
Visualizations
Caption: The four-step cycle for incorporating CNVK phosphoramidite during solid-phase oligonucleotide synthesis.
Caption: A decision tree for troubleshooting low coupling efficiency of CNVK phosphoramidite.
References
Troubleshooting low yield in CNVK oligonucleotide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in CNVK (3-cyanovinylcarbazole) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is CNVK and why is it used in oligonucleotide synthesis?
A1: CNVK, or 3-cyanovinylcarbazole, is a photo-cross-linker that can be incorporated into oligonucleotides. When exposed to UV light at a specific wavelength (e.g., 366 nm), it can rapidly form a covalent bond with a pyrimidine base (thymine or cytosine) on a complementary strand. This cross-linking is reversible upon irradiation at a different wavelength (e.g., 312 nm). This property is valuable for applications such as studying nucleic acid interactions, targeted therapy, and constructing stable DNA nanostructures.[1][2][3][4][5][6]
Q2: What is the most critical step to consider for yield when synthesizing CNVK-modified oligonucleotides?
A2: While all steps in oligonucleotide synthesis are important, the deprotection step is particularly critical when working with CNVK-modified oligonucleotides to ensure good yields of the final product.[2] Using inappropriate deprotection conditions can lead to degradation of the oligonucleotide or incomplete removal of protecting groups, both of which will lower the final yield.[2]
Q3: What are the recommended deprotection conditions for oligonucleotides containing CNVK?
A3: The recommended deprotection strategy depends on the other phosphoramidites used in the synthesis.[2]
-
With UltraMILD monomers: For oligonucleotides synthesized with UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC), deprotection can be carried out using 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature, or with 30% Ammonium Hydroxide for 2 hours at room temperature.[2]
-
With standard monomers: If standard phosphoramidites (e.g., Bz-dA, iBu-dG, Bz-dC) are used, a longer deprotection with Ammonium Hydroxide at room temperature for 24-36 hours is recommended to achieve acceptable yields.[2]
Q4: Can standard phosphoramidite chemistry protocols be used for coupling CNVK?
A4: Yes, standard coupling times are generally sufficient for the incorporation of CNVK phosphoramidite.[2] However, ensuring anhydrous conditions and using a high-quality activator are crucial for maintaining high coupling efficiency.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during CNVK oligonucleotide synthesis that may lead to low yields.
Issue 1: Low Coupling Efficiency
Q: My overall yield is low, and I suspect poor coupling efficiency. What are the common causes and how can I troubleshoot this?
A: Low coupling efficiency is a frequent cause of reduced yield in oligonucleotide synthesis.[7] Even a small decrease in efficiency per cycle can dramatically lower the amount of full-length product.[7]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Moisture in Reagents | Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidite diluent, are anhydrous. Use fresh, high-quality reagents and consider using molecular sieves to dry solvents.[8] |
| Degraded Phosphoramidites | Phosphoramidites are sensitive to moisture and oxidation. Use fresh phosphoramidites for each synthesis and store them under an inert atmosphere (e.g., argon). |
| Inefficient Activator | The activator is crucial for the coupling reaction. Ensure the activator solution is fresh and at the correct concentration. |
| Suboptimal Coupling Time | While standard coupling times are usually adequate for CNVK, for particularly long oligonucleotides or sequences with known difficulties, increasing the coupling time may improve efficiency. |
| Solid Support Issues | For longer oligonucleotides, the pore size of the solid support can become a limiting factor. Ensure the support is appropriate for the length of the oligonucleotide being synthesized.[9] |
Issue 2: Incomplete Deprotection or Product Degradation
Q: I'm observing multiple peaks during HPLC analysis of my crude product, or my final yield after purification is very low. Could this be a deprotection issue?
A: Yes, improper deprotection is a significant source of yield loss and product heterogeneity.[7] This is especially true for modified oligonucleotides like those containing CNVK.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Deprotection Reagents/Conditions for CNVK | As highlighted in the FAQs, using standard deprotection conditions with UltraMILD monomers can be too harsh. Conversely, using mild conditions for standard monomers may result in incomplete deprotection. Always match your deprotection strategy to the type of phosphoramidites used in your synthesis.[2] |
| Degraded Deprotection Reagents | Use fresh deprotection solutions. For example, ammonium hydroxide solutions can lose ammonia concentration over time, reducing their effectiveness.[10] |
| Insufficient Deprotection Time | Ensure the deprotection is carried out for the recommended duration to allow for complete removal of all protecting groups.[2] |
| Base-Labile Modifications | If your oligonucleotide contains other modifications besides CNVK, ensure that the deprotection conditions are compatible with all components of the oligo. Some modifications are sensitive to standard deprotection and require specific, milder protocols.[8] |
Issue 3: Problems During Cleavage from Solid Support
Q: I suspect that my oligonucleotide is not being efficiently cleaved from the solid support. How can I address this?
A: Incomplete cleavage from the solid support will directly result in a lower yield of the final product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Cleavage Reagent | Ensure the cleavage reagent (e.g., ammonium hydroxide) is fresh and of high quality. |
| Insufficient Cleavage Time | Allow sufficient time for the cleavage reaction to go to completion. For some supports and linkers, extended cleavage times may be necessary. |
| Inappropriate Cleavage Conditions | Verify that the temperature and other conditions for cleavage are optimal for the specific solid support and linker used in your synthesis. |
Experimental Protocols
Protocol 1: General Deprotection of CNVK-Oligonucleotides (with UltraMILD Monomers)
-
Reagent Preparation: Prepare a fresh solution of 0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol OR use a fresh bottle of 30% Ammonium Hydroxide (NH₄OH).
-
Cleavage and Deprotection:
-
Using K₂CO₃/Methanol: Add the K₂CO₃ solution to the synthesis column containing the solid-supported oligonucleotide. Incubate at room temperature for 4 hours.
-
Using NH₄OH: Add the ammonium hydroxide solution to the synthesis column. Incubate at room temperature for 2 hours.
-
-
Elution: Elute the deprotected oligonucleotide from the column using a suitable solvent (e.g., water or a buffer).
-
Drying: Dry the eluted oligonucleotide solution using a vacuum concentrator.
-
Analysis: Resuspend the dried oligonucleotide in water for analysis by HPLC and mass spectrometry.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20-mer | 90.7% | 82.6% | 67.6% |
| 40-mer | 82.2% | 68.2% | 45.7% |
| 60-mer | 74.5% | 56.3% | 30.8% |
| 80-mer | 67.5% | 46.4% | 20.7% |
| 100-mer | 61.1% | 38.3% | 13.9% |
Data is based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Visualizations
Diagram 1: General Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Diagram 2: Troubleshooting Logic for Low Yield in CNVK Oligonucleotide Synthesis
Caption: A decision tree for troubleshooting low yield in CNVK oligo synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 5. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. biotage.com [biotage.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing 3-Cyanovinylcarbazole (CVC) Photo-Cross-Linking
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the irradiation time and other parameters for 3-cyanovinylcarbazole (CVC) mediated photo-cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for 3-cyanovinylcarbazole (CVC) photo-cross-linking?
A1: The optimal wavelength for inducing the [2+2] photocycloaddition between CVC and a pyrimidine base is 366 nm (UV-A).[1] This wavelength provides efficient cross-linking while minimizing potential damage to nucleic acids that can occur at shorter UV wavelengths.
Q2: How long should I irradiate my sample?
A2: The photo-cross-linking reaction of CVC is exceptionally rapid, often described as "ultrafast".[2] For CVC-modified oligonucleotides (like CNVK), 100% cross-linking to a thymine (T) base can be achieved in as little as 1 second.[3][4] Cross-linking to a cytosine (C) base is slightly slower, requiring about 25 seconds for completion.[3][4] A general recommendation is to start with a 30-second irradiation time to ensure complete cross-linking in most situations.[3][4]
Q3: Can the cross-linking reaction be reversed?
A3: Yes, the CVC photo-cross-linking is reversible. Irradiating the cross-linked product with UV light at a wavelength of 312 nm can split the cyclobutane ring and reverse the cross-link.[1][4][5] Complete reversal can typically be achieved within 3 minutes of irradiation at 312 nm.[3][4][6]
Q4: Which bases will CVC cross-link with?
A4: CVC specifically cross-links with pyrimidine bases, namely thymine and cytosine.[7][8] The reaction with thymine is significantly faster than with cytosine.[3][4] Purine bases (adenine and guanine) are unreactive to this photo-cross-linking reaction.[3][4]
Q5: Does the structure of the CVC-containing molecule matter?
A5: Yes, the flexibility of the linker attaching the CVC moiety can influence the reaction rate. For instance, 3-cyanovinylcarbazole modified D-threoninol (CNVD), which has a more flexible linker, has shown greater photoreactivity compared to the deoxyribose-linked version (CNVK).
Troubleshooting Guide
Issue 1: Incomplete or No Cross-Linking
| Potential Cause | Recommended Solution |
| Inadequate Irradiation Time | Although the reaction is fast, ensure you are irradiating for a sufficient duration. For cytosine targets, extend the irradiation time to 30-60 seconds. You can perform a time-course experiment (e.g., 1, 5, 15, 30, 60 seconds) to determine the optimal time for your specific system. |
| Incorrect Wavelength | Verify that your UV lamp is emitting at the correct wavelength of 366 nm. Using a different wavelength will result in significantly lower or no cross-linking efficiency. |
| Low UV Light Intensity | Check the power output of your UV source. A low-intensity lamp will require longer irradiation times. Ensure the sample is placed at an optimal distance from the lamp as specified by the manufacturer. One study specified a power of 1280 mW/cm². |
| Sample Concentration Too Low | Ensure that the concentration of your CVC-containing molecule and the target molecule are within the optimal range for your experiment. Very low concentrations may reduce the probability of the reaction occurring. |
| Buffer Composition | While CVC cross-linking is robust, ensure your buffer does not contain components that strongly absorb at 366 nm, as this could screen the UV light. |
| Incorrect Isomer | The trans-isomer of CVC is the reactive species for the cross-linking reaction.[9][10] While photoisomerization occurs in solution, ensure your starting material has not been altered or degraded. |
Issue 2: Non-Specific Products or Sample Degradation
| Potential Cause | Recommended Solution |
| Prolonged Irradiation | Excessive irradiation time or high UV intensity can potentially lead to sample degradation or side reactions. Stick to the recommended short irradiation times. |
| Incorrect Wavelength for Reversal | When reversing the cross-link, use 312 nm light. Using shorter wavelengths (e.g., 254 nm) can cause DNA damage, such as the formation of thymidine dimers.[8] |
| Contaminants in the Sample | Ensure your sample is free from contaminants that might react under UV irradiation. Purify all components of the reaction mixture. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for CVC photo-cross-linking experiments.
| Parameter | Recommended Value | Notes |
| Cross-linking Wavelength | 366 nm | UV-A |
| Reversal Wavelength | 312 nm | UV-B |
| Irradiation Time (vs. Thymine) | ~1 second | For 100% cross-linking[3][4] |
| Irradiation Time (vs. Cytosine) | ~25 seconds | For complete cross-linking[3][4] |
| General Recommended Time | 30 seconds | Covers most scenarios[3] |
| Reversal Irradiation Time | ~3 minutes | For complete splitting[3][4] |
| Effect on Duplex Stability | Increases Tm by ~30 °C | After cross-linking[3][6] |
Experimental Protocols
Protocol: Optimization of Irradiation Time for CVC Cross-Linking
-
Sample Preparation:
-
Prepare a series of identical samples containing your CVC-modified molecule and the target molecule in a suitable buffer (e.g., 50 mM sodium cacodylate, 100 mM NaCl, pH 7.4).
-
Maintain a constant concentration across all samples. A typical concentration might be 15 μM.
-
Place the samples in appropriate UV-transparent vessels (e.g., quartz cuvettes or microplates).
-
To minimize thermal effects, consider performing the irradiation at a controlled low temperature (e.g., 0-4 °C).
-
-
Irradiation Time Course:
-
Set up your UV lamp to emit at 366 nm. Ensure the intensity is stable.
-
Irradiate each sample for a different duration. A suggested time course is: 0s (control), 1s, 5s, 10s, 20s, 30s, and 60s.
-
Ensure each sample receives the same UV dose by maintaining a constant distance from the lamp.
-
-
Analysis of Cross-Linking Efficiency:
-
Quench the reaction by stopping the irradiation.
-
Analyze the extent of cross-linking using a suitable analytical method. Common techniques include:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Cross-linked species will migrate slower than their non-cross-linked counterparts.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): The cross-linked product will have a different retention time.[10] This method allows for precise quantification.
-
-
-
Data Interpretation:
-
Quantify the percentage of the cross-linked product at each time point.
-
Plot the percentage of cross-linking versus irradiation time to determine the optimal duration required to achieve the desired level of cross-linking (e.g., >95%).
-
Visualizations
Caption: Mechanism of CVC photo-cross-linking and reversal.
Caption: Troubleshooting workflow for incomplete CVC cross-linking.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast reversible photo-cross-linking reaction: toward in situ DNA manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 7. Acceleration of the Deamination of Cytosine through Photo-Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambio.co.uk [cambio.co.uk]
- 9. Details of the ultrafast DNA photo-cross-linking reaction of 3-cyanovinylcarbazole nucleoside: cis-trans isomeric effect and the application for SNP-based genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing DNA Damage During CNVK Photo-Reversal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to DNA damage during the photo-reversal of 3-cyanovinylcarbazole (CNVK) cross-linking. The information provided is intended to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is CNVK and how does its photo-reversal work?
A1: CNVK, or 3-cyanovinylcarbazole nucleoside, is a molecule that can be incorporated into oligonucleotides to act as a photo-cross-linker. When an oligonucleotide containing CNVK is hybridized to a complementary DNA or RNA strand, it can be induced to form a covalent cross-link with a pyrimidine base (thymine or cytosine) on the target strand by irradiating with UV light at approximately 366 nm. This cross-linking is reversible; the bond can be cleaved, and the original DNA or RNA structure restored by irradiating at a different UV wavelength, typically around 312 nm. This process is referred to as photo-reversal.
Q2: Is the CNVK photo-reversal process known to cause DNA damage?
A2: The photo-reversal of CNVK cross-linking at 312 nm is reported to be a facile reaction that can be accomplished with no significant damage to the DNA. The wavelengths used for both cross-linking (366 nm) and reversal (312 nm) are selected to be effective for the photochemical reaction while minimizing the potential for DNA damage.
Q3: What are the potential sources of DNA damage or cytotoxicity in my photo-reversal experiment?
A3: While the CNVK photo-reversal chemistry itself is considered safe for DNA, unexpected DNA damage or cell death in your experiments could arise from other factors:
-
Incorrect UV Wavelength or Dose: Using a UV source that emits wavelengths shorter than 300 nm or delivering an excessive UV dose (a combination of high intensity and long exposure time) can lead to phototoxicity and direct DNA damage.
-
Photochemical Byproducts: Although specific byproducts of CNVK photo-reversal are not extensively documented to be reactive with DNA, photochemical reactions of carbazole derivatives are known to occur. It is crucial to use optimized and validated protocols to minimize any potential off-target effects.
-
Oxidative Stress: UV irradiation can generate reactive oxygen species (ROS) in the cellular environment, which can lead to oxidative DNA damage, such as the formation of 8-oxoguanine (8-oxoG).
-
Sub-optimal Cell Culture Conditions: Pre-existing stress in cell cultures due to factors like high passage number, contamination, or nutrient depletion can make cells more susceptible to damage from experimental manipulations, including UV exposure.
Q4: What are the early signs of phototoxicity in my cells?
A4: Early indicators of phototoxicity can be subtle and may not involve immediate cell death. These can include alterations in cell morphology, changes in migration patterns, temporary cell cycle arrest, or modifications in organelle movement. More severe signs include plasma membrane blebbing, vacuole formation, mitochondrial swelling, and eventually, cell detachment.
Troubleshooting Guides
If you are observing unexpected DNA damage, reduced cell viability, or other adverse effects in your CNVK photo-reversal experiments, follow this troubleshooting guide.
Issue 1: High Levels of DNA Damage Detected Post-Photo-Reversal
| Possible Cause | Troubleshooting Step |
| Incorrect UV dose (intensity x time) | Verify and Calibrate Your UV Source: Use a calibrated UV radiometer to measure the irradiance (in mW/cm²) at the sample plane. Ensure you are delivering the recommended energy dose (in J/cm²). See the detailed protocol for UV source calibration below. |
| Incorrect UV wavelength | Check Your UV Source and Filters: Confirm that your UV source is emitting at the correct wavelength (around 312 nm) and that any filters used are functioning correctly to block shorter, more damaging wavelengths. |
| Contamination of cell culture | Test for Mycoplasma and Other Contaminants: Contaminated cells are stressed and more prone to damage. |
| Pre-existing DNA damage | Analyze a Control Group: Always include a control group of cells that are not subjected to cross-linking or photo-reversal to assess baseline DNA damage. |
Issue 2: Unexpectedly Low Cell Viability After Photo-Reversal
| Possible Cause | Troubleshooting Step |
| Phototoxicity from excessive UV exposure | Optimize Illumination Parameters: Reduce the UV intensity and/or the exposure time. Determine the minimum dose required for efficient photo-reversal. Consider performing the photo-reversal in shorter intervals with recovery time in between. |
| Toxicity of the experimental medium | Use Fresh, Appropriate Medium: Ensure the cell culture medium has the correct pH and supplements. Some components can become phototoxic upon UV exposure. Consider using a medium with antioxidants like Trolox or ascorbic acid to mitigate oxidative stress. |
| Cell handling stress | Handle Cells Gently: Minimize the time cells are outside the incubator and handle them with care to avoid mechanical stress. |
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for CNVK photo-cross-linking and photo-reversal.
| Parameter | Value | Reference(s) |
| Photo-cross-linking | ||
| Wavelength | 366 nm | |
| Irradiation Time (for Thymine) | ~1 second | |
| Irradiation Time (for Cytosine) | ~25 seconds | |
| Photo-reversal | ||
| Wavelength | 312 nm | |
| Irradiation Time | ~3 minutes |
Key Experimental Protocols
Protocol 1: Quantification of DNA Strand Breaks using the Alkaline Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Normal melting point agarose
-
Low melting point (LMP) agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure:
-
Cell Preparation: After your photo-reversal experiment, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten LMP agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage.
Protocol 2: Quantification of Oxidative DNA Damage (8-oxoguanine)
This protocol outlines the general steps for measuring 8-oxoguanine (8-oxoG), a common marker of oxidative DNA damage, using an ELISA-based method.
Materials:
-
DNA extraction kit
-
8-oxoG ELISA kit
-
Spectrophotometer (plate reader)
Procedure:
-
DNA Isolation: Following your photo-reversal experiment, harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Digestion: Enzymatically digest the isolated DNA to single nucleosides.
-
ELISA: Perform the ELISA according to the kit's protocol. This typically involves adding the digested DNA samples to a plate pre-coated with an antibody that specifically binds to 8-oxoG.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and determine the concentration of 8-oxoG in your samples by comparing to a standard curve.
Protocol 3: Optimizing and Calibrating Your UV Light Source
Accurate measurement and control of the UV dose are critical for successful and reproducible photo-reversal experiments while minimizing the risk of phototoxicity.
Materials:
-
UV light source with adjustable intensity
-
Calibrated UV radiometer with a sensor for 312 nm
-
Timer
Procedure:
-
Warm-up the UV Source: Turn on your UV lamp and allow it to warm up for the manufacturer-recommended time to ensure a stable output.
-
Position the Radiometer Sensor: Place the sensor of the UV radiometer at the exact same position and distance where your samples will be irradiated.
-
Measure Irradiance: Turn on the UV source to the desired intensity setting and record the irradiance reading from the radiometer in mW/cm².
-
Calculate Exposure Time: The total energy dose (fluence) is calculated as: Dose (mJ/cm²) = Irradiance (mW/cm²) x Time (seconds) Determine the required exposure time to deliver the desired dose based on your measured irradiance.
-
Regular Calibration: UV lamps age and their output can decrease over time. Therefore, it is essential to measure the irradiance before each experiment or on a regular basis to adjust the exposure time accordingly.
Signaling Pathways and Experimental Workflows
CNVK Photo-Reversal Experimental Workflow
Caption: A simplified workflow for a CNVK photo-reversal experiment.
Potential Sources of DNA Damage in a Photolysis Experiment
Caption: Conceptual diagram of potential sources of DNA damage.
Technical Support Center: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Cyanovinylcarbazole (CNVK) phosphoramidite in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and application of oligonucleotides modified with 3-Cyanovinylcarbazole.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency of CNVK Phosphoramidite | 1. Degradation of the phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation.[1] 2. Suboptimal activator: The choice of activator can influence coupling efficiency. 3. Insufficient coupling time: While standard coupling times are often sufficient, challenging sequences may require optimization.[2][3][4] | 1. Ensure the phosphoramidite is stored under anhydrous conditions and minimize exposure to air and moisture. Use fresh solutions for synthesis. 2. Consider using a more potent activator, such as DCI (4,5-dicyanoimidazole). 3. Increase the coupling time in increments to optimize the reaction. |
| Incomplete Deprotection of the Oligonucleotide | 1. Inappropriate deprotection conditions: CNVK-modified oligos may require specific deprotection reagents and conditions to avoid side reactions.[2][3][4] 2. Use of standard phosphoramidites: Standard protecting groups on other bases may not be compatible with the recommended mild deprotection conditions for CNVK.[2][3][4] | 1. For oligonucleotides synthesized with UltraMILD monomers, use 0.05M Potassium Carbonate in methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[2][3][4] 2. If standard bases are used, deprotection with Ammonium Hydroxide at room temperature for 24-36 hours is recommended, though this may lead to some degradation.[3] It is highly recommended to use UltraMILD phosphoramidites for all bases in the sequence.[2][3][4] |
| Formation of Unexpected Adducts or Side Products | 1. Reaction with capping reagents: The standard acetic anhydride capping step can potentially react with the carbazole moiety. 2. Oxidation during synthesis: The carbazole ring may be susceptible to oxidation, especially with iodine-based oxidizers.[2] 3. Side reactions during deprotection: Harsh deprotection conditions can lead to modification of the CNVK or other bases. | 1. When using UltraMILD dG (iPr-Pac), it is recommended to use UltraMild Cap Mix A to prevent the exchange of the iPr-Pac group with acetyl.[2][3][4] 2. Consider using a non-aqueous, non-iodine-containing oxidizer, such as CSO (Carbamoyl-S-sulfonate), to minimize side reactions with sensitive moieties.[2] 3. Strictly adhere to the recommended mild deprotection protocols. |
| Low Photo-Cross-linking Efficiency | 1. Incorrect wavelength or irradiation time: Optimal cross-linking requires specific UV wavelengths and exposure times.[5][6][7][8] 2. Suboptimal buffer conditions: The pH and ionic strength of the buffer can affect duplex stability and cross-linking efficiency. 3. Sequence context effects: While generally minimal, the bases flanking the CNVK and the target pyrimidine can have a minor influence on the reaction rate.[5] | 1. For cross-linking to a pyrimidine, irradiate at 366 nm. 100% cross-linking to thymine can be achieved in as little as 1 second, while cytosine may require up to 25 seconds. A 30-second irradiation is generally sufficient for all contexts.[5][8] 2. Ensure the DNA duplex is stable under the irradiation conditions. Use a buffer that is appropriate for maintaining duplex formation. 3. While the effect is small, for critical applications, you may need to empirically optimize the irradiation time for your specific sequence. |
| Incomplete Reversal of the Photo-Cross-link | 1. Incorrect wavelength or irradiation time for reversal: The reversal process is also wavelength-dependent.[5][6][7][8] 2. Formation of non-reversible photoproducts: Although rare with the recommended wavelengths, prolonged exposure or use of incorrect wavelengths could potentially lead to other photoproducts. | 1. Complete reversal of the cross-link can be achieved by irradiating at 312 nm for approximately 3 minutes.[5][6][7][8] 2. Ensure that the correct wavelengths are used for both the cross-linking and reversal steps to avoid unwanted DNA damage. The recommended wavelengths (366 nm for cross-linking and 312 nm for reversal) are chosen to minimize damage to normal DNA.[5] |
Frequently Asked Questions (FAQs)
1. What is 3-Cyanovinylcarbazole (CNVK) phosphoramidite?
3-Cyanovinylcarbazole (CNVK) phosphoramidite is a modified nucleoside used in solid-phase oligonucleotide synthesis.[2][3][5] It is designed to act as an ultrafast photo-cross-linker, enabling the rapid and reversible covalent linking of an oligonucleotide to a complementary DNA or RNA strand upon exposure to specific wavelengths of UV light.[2][3][5][7][8]
2. What are the main applications of CNVK-modified oligonucleotides?
The primary application is in experiments requiring the stable and reversible linkage of nucleic acid strands. This includes:
-
Studying nucleic acid interactions: By "freezing" a transient interaction, the structure and function of DNA and RNA complexes can be investigated.
-
Antisense and RNAi applications: Stabilizing the duplex between an antisense oligonucleotide and its target mRNA can enhance its inhibitory effect.[3]
-
Fluorescence in situ hybridization (FISH): The increased stability of the probe-target duplex can improve signal strength and allow for more stringent washing steps, reducing background noise.[3]
-
Site-specific mutagenesis: CNVK has been used to induce a specific deamination of cytosine to uracil at the cross-linking site.[5]
3. To which bases does CNVK cross-link?
CNVK selectively cross-links to pyrimidine bases (thymine and cytosine) on the complementary strand.[2][3][5] It is unreactive towards purine bases (adenine and guanine), which allows for the differentiation between purines and pyrimidines at a target site.[5][6][7]
4. What are the recommended storage conditions for CNVK phosphoramidite?
Like most phosphoramidites, CNVK is sensitive to heat, moisture, and oxidation.[1][9] It should be stored in a freezer at -10 to -30°C under a dry, inert atmosphere (e.g., argon).[4] Once in solution, its stability is limited to 1-2 days.[4]
5. Are there special considerations for the synthesis of oligonucleotides containing CNVK?
Yes. To prevent side reactions, it is highly recommended to use UltraMILD phosphoramidites for all other bases in the sequence (dA, dC, dG, and dT).[2][3][4] This allows for the use of very mild deprotection conditions that are compatible with the CNVK moiety. If using UltraMILD iPr-Pac-dG, an appropriate capping mixture (UltraMild Cap Mix A) should be used to prevent protecting group exchange.[2][3][4]
Experimental Protocols
Protocol 1: Incorporation of CNVK into Oligonucleotides
This protocol outlines the key steps for incorporating CNVK phosphoramidite during standard automated solid-phase oligonucleotide synthesis.
-
Reagent Preparation:
-
Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M), consistent with other phosphoramidites used on the synthesizer.
-
Ensure all other reagents (activator, capping, oxidation, and deblocking solutions) are fresh and anhydrous. It is recommended to use UltraMILD phosphoramidites for all other nucleosides in the sequence.
-
-
Automated Synthesis Cycle for CNVK Incorporation:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.
-
Coupling: Deliver the CNVK phosphoramidite solution and an activator (e.g., DCI) to the synthesis column. A standard coupling time of 2-5 minutes is typically sufficient.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups. If using UltraMILD iPr-Pac-dG, use UltraMild Cap Mix A.
-
Oxidation: Oxidize the phosphite triester linkage to a more stable phosphate triester. A non-aqueous oxidizer is recommended to minimize potential side reactions.
-
-
Cleavage and Deprotection:
-
After synthesis completion, cleave the oligonucleotide from the solid support and remove the protecting groups.
-
Recommended (with UltraMILD monomers): Use 0.05 M potassium carbonate in methanol for 4 hours at room temperature OR 30% ammonium hydroxide for 2 hours at room temperature.[2][3][4]
-
Alternative (with standard monomers): Use 30% ammonium hydroxide for 24-36 hours at room temperature.[3] Note: This may result in some degradation.
-
-
Purification:
-
Purify the full-length CNVK-modified oligonucleotide using standard methods such as HPLC or PAGE.
-
Protocol 2: Photo-Cross-linking and Reversal
This protocol describes the procedure for photo-cross-linking a CNVK-modified oligonucleotide to its complementary target and the subsequent reversal of the cross-link.
-
Duplex Formation:
-
Anneal the purified CNVK-modified oligonucleotide with its complementary target DNA or RNA strand in a suitable buffer (e.g., a sodium phosphate or Tris-based buffer).
-
-
Photo-Cross-linking:
-
Place the sample in a quartz cuvette or on a suitable surface that is transparent to UV light.
-
Irradiate the sample with a UV lamp at 366 nm .
-
Irradiation times are very short:
-
-
Verification of Cross-linking (Optional):
-
Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the individual single strands.
-
-
Reversal of Cross-link:
Visualizations
Caption: Workflow for the synthesis and application of CNVK-modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. cambio.co.uk [cambio.co.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 5. glenresearch.com [glenresearch.com]
- 6. Cyanovinylcarbazole phosphoramidite (CNVK) - NEW PRODUCT [buyolig.com]
- 7. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 8. cambio.co.uk [cambio.co.uk]
- 9. blog.entegris.com [blog.entegris.com]
Storage and handling of light-sensitive 3-Cyanovinylcarbazole phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive 3-Cyanovinylcarbazole (CNVK) phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is 3-Cyanovinylcarbazole (CNVK) phosphoramidite used for in oligonucleotide synthesis?
A1: 3-Cyanovinylcarbazole (CNVK) phosphoramidite is a modified nucleoside used to incorporate a photo-cross-linking moiety into synthetic DNA or RNA strands.[1][2] This enables the rapid and reversible covalent bonding of the modified oligonucleotide to a complementary strand containing a pyrimidine base (thymine or cytosine) upon irradiation with UV light.[1][3][4]
Q2: What are the recommended storage conditions for CNVK phosphoramidite?
A2: To ensure its stability, CNVK phosphoramidite should be stored in a freezer at temperatures between -10°C and -30°C.[4] It is crucial to keep it in a dry, dark environment as it is a light-sensitive material.
Q3: How stable is CNVK phosphoramidite once dissolved in a solution?
A3: In solution, CNVK phosphoramidite is stable for approximately 1 to 2 days.[4] For optimal performance, it is recommended to use freshly prepared solutions for oligonucleotide synthesis.
Q4: What are the specific wavelengths and irradiation times for the photo-cross-linking and reversal processes?
A4: The photo-cross-linking reaction is induced by irradiating the sample with UV light at a wavelength of 366 nm.[1][4][5] The reversal of the cross-link is achieved by irradiation at 312 nm.[1][4][5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the storage, handling, and use of CNVK phosphoramidite.
| Parameter | Recommended Value |
| Storage Temperature | -10°C to -30°C |
| Solution Stability | 1-2 days |
| Photo-cross-linking λ | 366 nm |
| Cross-link Reversal λ | 312 nm |
| Cross-linking Target | Irradiation Time at 366 nm |
| Thymine | 1 second for 100% cross-linking[1][4] |
| Cytosine | 25 seconds for complete cross-linking[1][4] |
| General | A 30-second irradiation is recommended to cover all situations.[4] |
| Process | Irradiation Time |
| Cross-link Reversal | 3 minutes at 312 nm[1][4][5] |
Experimental Protocols
Protocol 1: Handling and Preparation of CNVK Phosphoramidite Solution
-
Equilibration: Before opening, allow the vial of CNVK phosphoramidite to warm to room temperature inside a desiccator to prevent moisture condensation.
-
Dissolution: Under an inert atmosphere (e.g., argon or dry nitrogen), dissolve the required amount of CNVK phosphoramidite in anhydrous acetonitrile to the desired concentration.
-
Mixing: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Usage: Use the freshly prepared solution immediately for oligonucleotide synthesis.
Protocol 2: Photo-cross-linking and Reversal
-
Sample Preparation: Prepare a solution containing the oligonucleotide with the incorporated CNVK and the target complementary strand in a suitable buffer.
-
Photo-cross-linking: Irradiate the sample with a 366 nm UV lamp for the recommended duration (see table above).
-
Analysis: Confirm the cross-linking using techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Cross-link Reversal: To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for 3 minutes.[1][4][5]
-
Analysis: Confirm the reversal of the cross-link using the same analytical method as in step 3.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of CNVK Phosphoramidite
-
Question: My synthesis results show a low yield of the full-length oligonucleotide. What could be the cause?
-
Answer: Low coupling efficiency can be due to several factors:
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to their degradation. Ensure that all reagents and solvents are anhydrous and that the phosphoramidite is handled under an inert atmosphere.
-
Degraded Phosphoramidite: If the CNVK phosphoramidite has been stored improperly or is old, it may have degraded. Use a fresh vial of the reagent.
-
Insufficient Activation: Ensure that the activator solution is fresh and used in the correct concentration.
-
Suboptimal Coupling Time: While standard coupling times are generally sufficient, for some sequences, a longer coupling time may be necessary.
-
Issue 2: Incomplete Photo-cross-linking
-
Question: I am not observing complete cross-linking of my oligonucleotides after irradiation at 366 nm. What should I check?
-
Answer: Incomplete photo-cross-linking could be due to:
-
Incorrect Wavelength or Low Intensity: Verify that the UV lamp is emitting at the correct wavelength (366 nm) and that its intensity is adequate.
-
Insufficient Irradiation Time: While cross-linking can be very fast, ensure that the irradiation time is sufficient, especially when targeting cytosine.[1][4] A 30-second irradiation is generally recommended.[4]
-
Sample Concentration and Purity: High concentrations or the presence of impurities in the sample can interfere with light penetration and the cross-linking reaction.
-
Incorrect Target: CNVK phosphoramidite efficiently cross-links to pyrimidines (T and C). Purine bases are unreactive.[4][5]
-
Issue 3: Incomplete Reversal of the Cross-link
-
Question: After irradiating at 312 nm, I still see a significant amount of the cross-linked product. How can I improve the reversal efficiency?
-
Answer: If the cross-link reversal is incomplete, consider the following:
-
Wavelength and Intensity: Confirm that the UV source is emitting at 312 nm and has sufficient power.
-
Irradiation Time: Ensure that the sample is irradiated for the full recommended time of 3 minutes.[1][4][5]
-
Sample Conditions: Similar to cross-linking, sample purity and concentration can affect the efficiency of the reversal process.
-
Issue 4: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: I am observing unexpected peaks in my HPLC chromatogram after oligonucleotide synthesis and deprotection. What could be their origin?
-
Answer: Unexpected peaks could be due to:
-
Phosphoramidite Degradation: Hydrolysis or oxidation of the CNVK phosphoramidite can lead to the formation of byproducts that get incorporated into the oligonucleotide.
-
Side Reactions during Deprotection: When a CNVK-cross-linked duplex with a cytosine is heated, it can lead to the deamination of the cytosine to a uracil.[1][4] If this is not the intended outcome, avoid high temperatures during handling of the cross-linked duplex.
-
Incomplete Deprotection: If using standard deprotection conditions with UltraMILD monomers, some protecting groups may not be fully removed. It is recommended to use 0.05M Potassium Carbonate in Methanol or 30% Ammonium Hydroxide for deprotection when UltraMILD reagents are used.
-
Visual Guides
Caption: Experimental workflow for using CNVK phosphoramidite.
Caption: Troubleshooting logic for CNVK phosphoramidite experiments.
References
Technical Support Center: Synthesis of 3-Cyanovinylcarbazole (CNVK) Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the occurrence of truncated sequences during the synthesis of 3-cyanovinylcarbazole (CNVK) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences and why are they a problem in oligo synthesis?
A1: Truncated sequences are shorter-than-desired oligonucleotides that result from the failure of a nucleotide to couple to the growing chain during solid-phase synthesis. These incomplete sequences can compete with the full-length product in downstream applications, leading to inaccurate results, reduced efficacy of therapeutic oligos, and difficulties in data interpretation. The primary causes of truncation are incomplete coupling reactions and inefficient capping of unreacted 5'-hydroxyl groups.[1][2]
Q2: Does the incorporation of 3-cyanovinylcarbazole (CNVK) increase the likelihood of truncated sequences?
A2: Yes, the incorporation of bulky or modified phosphoramidites like CNVK can present steric hindrance, potentially leading to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites.[][4] This can result in a higher proportion of truncated sequences if synthesis conditions are not optimized. However, with appropriate adjustments to the synthesis protocol, high coupling efficiencies (up to 95%) can be achieved for CNVK.
Q3: What is "capping" and why is it critical for reducing truncated sequences?
A3: Capping is a crucial step in oligonucleotide synthesis where any 5'-hydroxyl groups that failed to react during the coupling step are chemically blocked (acetylated). This prevents these unreacted sites from participating in subsequent coupling cycles, thus minimizing the formation of deletion mutants (a type of truncated sequence).[1][2] Inefficient capping can lead to a significant accumulation of n-1 and other shortmer impurities.
Q4: What are the recommended purification methods for CNVK-modified oligonucleotides to remove truncated sequences?
A4: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the two most effective methods for purifying CNVK-modified oligonucleotides and removing truncated sequences.
-
Reverse-Phase HPLC (RP-HPLC) is often preferred for modified oligonucleotides due to its ability to separate based on hydrophobicity. The bulky, hydrophobic nature of the CNVK modification can enhance the separation between the full-length product and shorter, less hydrophobic truncated sequences.[5]
-
PAGE offers excellent resolution based on size and can be highly effective in separating the full-length oligonucleotide from even slightly shorter truncated products (n-1 mers). However, yields from PAGE purification can be lower than with HPLC.[5]
The choice between HPLC and PAGE will depend on the length of the oligonucleotide, the required purity, and the desired final yield. For many applications involving modified oligos, HPLC is a robust and efficient choice.[6]
Troubleshooting Guide: Reducing Truncated Sequences in CNVK Oligo Synthesis
This guide addresses common issues encountered during the synthesis of CNVK-modified oligonucleotides that can lead to an increased proportion of truncated sequences.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of CNVK phosphoramidite | Steric hindrance from the bulky CNVK moiety. | Extend the coupling time for the CNVK phosphoramidite. A 2-3 fold increase over the standard coupling time is a good starting point.[] |
| Sub-optimal activator concentration. | Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Ensure the activator solution is fresh and anhydrous.[7] | |
| Presence of moisture in reagents or on the synthesizer. | Use anhydrous acetonitrile and ensure all reagents are dry. On humid days, take extra precautions to minimize moisture exposure.[8][9] | |
| High levels of (n-1) truncated sequences | Inefficient capping. | Use a more effective capping solution. For bulky modifications, consider using a phosphoramidite-based capping reagent like UniCap, which has shown higher capping efficiencies (close to 99%) compared to standard acetic anhydride capping (90-97%).[10] |
| Increase the delivery volume and time for the capping reagents to ensure complete reaction. | ||
| Overall low yield of full-length product | A combination of low coupling efficiency and inefficient capping. | Address both coupling and capping steps as described above. |
| Depurination during synthesis. | For longer oligos or those with a high purine content, consider using a milder deblocking agent than trichloroacetic acid (TCA) to minimize depurination, which can lead to chain cleavage and truncation. | |
| Difficulty in purifying full-length product | Co-elution of full-length product with truncated sequences during HPLC. | Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve species with similar retention times. |
| Secondary structures in the oligonucleotide. | For purification of longer oligos that may form secondary structures, heat the sample prior to loading onto the purification column to denature these structures.[8] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to oligonucleotide synthesis and purification, which can help in understanding the impact of different parameters on the final product quality.
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
| Coupling Efficiency per Step | Expected % Full-Length Product (20-mer) | Expected % Full-Length Product (50-mer) | Expected % Full-Length Product (100-mer) |
| 98.0% | 68% | 36% | 13% |
| 99.0% | 82% | 61% | 37% |
| 99.5% | 90% | 78% | 61% |
| 99.8% | 96% | 90% | 82% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(# of couplings)[11][12]
Table 2: Comparison of Purification Methods for Modified Oligonucleotides
| Purification Method | Purity Level | Typical Yield | Best Suited For |
| Reverse-Phase HPLC | >90% | 50-70% | Modified oligonucleotides, including those with hydrophobic labels like CNVK. Good for a balance of purity and yield.[5] |
| PAGE | >95% | 20-50% | Applications requiring the highest purity and removal of n-1 species. Often recommended for longer oligos (>40 bases).[5] |
Experimental Protocols
Protocol 1: Optimized Coupling of CNVK Phosphoramidite
-
Reagent Preparation :
-
Ensure the CNVK phosphoramidite is fully dissolved in anhydrous acetonitrile at the recommended concentration.
-
Use fresh, high-quality activator solution (e.g., 0.25 M ETT in acetonitrile).
-
-
Synthesis Cycle Modification :
-
For the coupling step of the CNVK phosphoramidite, program the DNA synthesizer to deliver the activator and the CNVK phosphoramidite solution simultaneously.
-
Extend the coupling time to at least 3-5 minutes. The optimal time may need to be determined empirically.
-
Follow the extended coupling with the standard capping, oxidation, and deblocking steps. For CNVK synthesis, using UltraMILD monomers and Cap Mix A is recommended to prevent side reactions.[6]
-
-
Post-Synthesis :
-
Cleave and deprotect the oligonucleotide according to the recommendations for CNVK, which may involve milder deprotection conditions than standard oligos to preserve the modification. If UltraMILD reagents were used, deprotection with 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature is an option.[6]
-
Protocol 2: High-Resolution RP-HPLC Purification of CNVK-Oligonucleotides
-
Sample Preparation :
-
After cleavage and deprotection, lyophilize the crude oligonucleotide pellet.
-
Resuspend the pellet in a suitable aqueous buffer (e.g., 0.1 M TEAA, pH 7.0).
-
-
HPLC System and Column :
-
Use a reverse-phase C18 column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
-
Purification Gradient :
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the resuspended oligonucleotide.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A shallow gradient (e.g., 0.5-1% increase in B per minute) is recommended to achieve good separation of the full-length product from truncated sequences.
-
Monitor the elution profile at 260 nm. The full-length, DMT-on oligonucleotide (if trityl-on purification is used) will be the most retained, major peak.
-
-
Fraction Collection and Processing :
-
Collect the peak corresponding to the full-length product.
-
Lyophilize the collected fraction to remove the volatile TEAA buffer.
-
If DMT-on purification was performed, treat the collected fraction with a deblocking solution (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 4. mdpi.com [mdpi.com]
- 5. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 6. idtdna.com [idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Cyanovinylcarbazole (CNVK) phosphoramidite, with a focus on the effects of moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of 3-Cyanovinylcarbazole (CNVK) phosphoramidite?
A1: The primary factor affecting the stability of CNVK phosphoramidite, like all phosphoramidites, is its sensitivity to moisture.[1][2][][] Exposure to water leads to hydrolysis of the phosphoramidite group, rendering it inactive for oligonucleotide synthesis. This hydrolysis is a major cause of reduced coupling efficiency and the formation of impurities.[1][5]
Q2: How should CNVK phosphoramidite be properly stored to ensure its stability?
A2: To maintain the integrity and performance of CNVK phosphoramidite, it is crucial to store it under the following conditions:
-
Temperature: Freezer storage at -10 to -30°C is recommended.
-
Atmosphere: Store in a dry, dark environment under an inert gas like argon.
-
Container: Keep the vial tightly sealed to prevent moisture ingress.
Q3: What are the visible signs of CNVK phosphoramidite degradation?
A3: While visual inspection is not a definitive measure of purity, degraded phosphoramidites may appear oily or discolored. The most reliable method for assessing degradation is through analytical techniques such as ³¹P NMR or HPLC.
Q4: How long is a solution of CNVK phosphoramidite stable once prepared?
A4: Once dissolved in anhydrous acetonitrile, the stability of CNVK phosphoramidite is limited. For optimal performance, it is recommended to use the solution within 1-2 days. The rate of degradation in solution is dependent on the water content of the acetonitrile and the ambient laboratory conditions.
Q5: What is the expected order of stability for phosphoramidites?
Troubleshooting Guide
This guide addresses common issues encountered during the use of CNVK phosphoramidite, with a focus on problems arising from moisture-related instability.
Problem: Low Coupling Efficiency in Oligonucleotide Synthesis
Possible Cause:
-
Hydrolysis of CNVK Phosphoramidite: This is the most common reason for poor coupling efficiency.[1] Moisture in the acetonitrile, on the synthesis reagents, or from ambient air can hydrolyze the phosphoramidite.
-
Degraded Activator: The activator is also moisture-sensitive and can lose its effectiveness.
Solutions:
-
Use High-Quality Anhydrous Acetonitrile: Ensure the water content of your acetonitrile is less than 30 ppm, preferably below 10 ppm.[5]
-
Dry Phosphoramidite Solution: Before use, consider drying the dissolved CNVK phosphoramidite solution with 3 Å molecular sieves.
-
Fresh Reagents: Prepare fresh solutions of the activator and use them promptly.
-
Inert Gas Atmosphere: Handle the CNVK phosphoramidite vial and prepare solutions under an inert gas (e.g., argon) to minimize exposure to atmospheric moisture.
-
Check Synthesizer Lines: Ensure that the reagent lines on your DNA synthesizer are dry and free of any residual moisture.
Data Presentation
The following table provides an estimated stability profile for CNVK phosphoramidite in solution based on data for standard phosphoramidites. The degradation rate of modified phosphoramidites can vary, and this table should be used as a guideline.
| Water Content in Acetonitrile (ppm) | Estimated Purity of CNVK Phosphoramidite after 48 hours at Room Temperature (%) | Estimated Impact on Coupling Efficiency |
| < 10 | > 98% | Minimal |
| 30 | ~95% | Noticeable decrease |
| 50 | ~90% | Significant decrease |
| 100 | < 85% | Severe impact, likely synthesis failure |
Note: This data is an estimation based on the known instability of phosphoramidites and is intended for illustrative purposes. Actual stability may vary.
Experimental Protocols
Protocol 1: Assessing CNVK Phosphoramidite Stability using ³¹P NMR Spectroscopy
This protocol allows for the direct observation and quantification of the phosphoramidite (P(III)) and its hydrolyzed (P(V)) forms.
Materials:
-
CNVK phosphoramidite
-
Anhydrous acetonitrile (with known water content)
-
NMR tubes with caps
-
Internal standard (e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, prepare a solution of CNVK phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Add a known concentration of the internal standard to the solution.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ³¹P NMR spectrum immediately after preparation (t=0). The phosphoramidite signal should appear as a doublet around 140-155 ppm. The hydrolysis product (H-phosphonate) will appear in the P(V) region (around -10 to 50 ppm).
-
Store the NMR tube at room temperature and acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 6, 12, 24, 48 hours).
-
Integrate the signals corresponding to the phosphoramidite and the hydrolysis product relative to the internal standard to quantify the degradation over time.
Protocol 2: Stability-Indicating HPLC Method for CNVK Phosphoramidite
This protocol uses reverse-phase HPLC to separate and quantify the intact CNVK phosphoramidite from its degradation products.
Materials:
-
CNVK phosphoramidite
-
Anhydrous acetonitrile (with known water content)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of CNVK phosphoramidite in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working solutions by diluting the stock solution with acetonitrile containing varying, known amounts of water (e.g., 10 ppm, 50 ppm, 100 ppm).
-
Inject a sample of the freshly prepared solution (t=0) onto the HPLC system.
-
Elute the components using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The intact phosphoramidite will appear as a major peak (often a doublet due to diastereomers). Degradation products will typically elute as more polar species.
-
Store the working solutions at room temperature and inject samples at various time points (e.g., 6, 12, 24, 48 hours).
-
Calculate the percentage of intact CNVK phosphoramidite remaining at each time point by comparing the peak area to the initial time point.
Visualizations
Caption: Experimental workflow for assessing CNVK phosphoramidite stability.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: HPLC Purification of 3-Cyanovinylcarbazole (CNVK) Labeled Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of 3-cyanovinylcarbazole (CNVK) labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC method for purifying CNVK-labeled oligonucleotides?
A1: Reversed-phase HPLC (RP-HPLC) is generally the most effective method for purifying oligonucleotides modified with hydrophobic dyes like 3-cyanovinylcarbazole (CNVK).[1] The hydrophobicity of the CNVK label provides excellent separation of the desired labeled oligonucleotide from unlabeled failure sequences.
Q2: What type of column should I use for RP-HPLC purification of CNVK-labeled oligonucleotides?
A2: A C8 or C18 reversed-phase column is recommended. These columns provide good retention and separation of hydrophobic molecules like CNVK-labeled oligonucleotides.[2][3]
Q3: What are the common impurities observed during the purification of CNVK-labeled oligonucleotides?
A3: Common impurities include unlabeled oligonucleotides (failure sequences), incompletely deprotected oligonucleotides, and excess unconjugated CNVK label.[2] RP-HPLC is effective at separating these based on differences in hydrophobicity.[1]
Q4: How can I improve the resolution of my HPLC separation?
A4: Optimizing the gradient of the organic solvent (e.g., acetonitrile) is crucial. A shallower gradient can improve resolution but will increase the run time.[4] Additionally, adjusting the temperature (e.g., to 60 °C) can help to denature secondary structures in the oligonucleotide, leading to sharper peaks.[1][2]
Q5: My CNVK-labeled oligonucleotide is showing multiple peaks on the chromatogram. What could be the cause?
A5: Multiple peaks can arise from several factors, including the presence of secondary structures like hairpin loops, dye isomers, or degradation of the oligonucleotide.[1] Increasing the column temperature can often resolve issues related to secondary structures.[1] If dye isomers are present, optimizing the separation gradient may help, though complete separation can be challenging.
Q6: What detection wavelengths should I use?
A6: It is recommended to monitor the purification at two wavelengths: 260 nm for the oligonucleotide and the maximum absorbance wavelength (λmax) of the CNVK label.[2][3] This dual monitoring helps to distinguish between labeled, unlabeled, and free dye peaks.[3] The λmax for 3-cyanovinylcarbazole is typically around 366 nm.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Secondary structure formation- Column overloading- Poor column condition | - Increase column temperature to 50-60 °C.[1][2]- Reduce the amount of sample injected.- Clean or replace the HPLC column. |
| Poor Resolution Between Labeled and Unlabeled Oligonucleotides | - Inappropriate gradient slope- Unsuitable mobile phase | - Optimize the acetonitrile gradient; a shallower gradient often improves resolution.[4]- Ensure the use of an ion-pairing agent like triethylammonium acetate (TEAA) in the mobile phase.[4] |
| Presence of a Large, Early-Eluting Peak | - Excess, unconjugated CNVK dye or other small molecule impurities | - This is expected. The desired labeled oligonucleotide will be more retained. Collect fractions corresponding to the later-eluting, dual-wavelength absorbing peak. |
| Low Yield of Purified Product | - Suboptimal collection of fractions- Degradation of the oligonucleotide | - Carefully select fractions based on the chromatogram, monitoring both 260 nm and the dye's λmax.- Ensure the mobile phase pH is within the stable range for the oligonucleotide and the column (typically pH 7-8).[7] |
| No Peak Corresponding to the Labeled Oligonucleotide | - Failed labeling reaction- Labeled product is not eluting | - Verify the labeling reaction using a different analytical method (e.g., mass spectrometry).- Increase the final concentration of acetonitrile in your gradient to ensure elution of the hydrophobic product. |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with CNVK-NHS Ester
This protocol describes the general procedure for conjugating an amino-modified oligonucleotide with a 3-cyanovinylcarbazole N-hydroxysuccinimide (NHS) ester.
-
Oligonucleotide Preparation : Dissolve the amino-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). The concentration of the oligonucleotide should be in the range of 1-5 mM. It is crucial that the buffer is free of any primary amines (e.g., Tris).[8][9]
-
CNVK-NHS Ester Solution : Prepare a fresh solution of the CNVK-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of approximately 10 mg/mL.[8][9]
-
Labeling Reaction : Add a 10-20 fold molar excess of the CNVK-NHS ester solution to the oligonucleotide solution.
-
Incubation : Vortex the reaction mixture and allow it to react for 2-4 hours at room temperature, protected from light.
-
Quenching (Optional) : The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
-
Purification : Proceed directly to HPLC purification to separate the labeled oligonucleotide from excess dye and unlabeled starting material.
Protocol 2: RP-HPLC Purification of CNVK-Labeled Oligonucleotides
This protocol provides a general method for the purification of CNVK-labeled oligonucleotides using reversed-phase HPLC.
-
System : An HPLC system equipped with a gradient pump, a UV-Vis detector capable of monitoring dual wavelengths, and a fraction collector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 60 °C.[2]
-
Detection : 260 nm and the λmax of CNVK (approximately 366 nm).
-
Gradient :
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 5% B (equilibration)
-
-
Procedure :
-
Dissolve the crude labeled oligonucleotide mixture in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient as described above.
-
Monitor the elution profile at both 260 nm and the λmax of CNVK. The desired product should show absorbance at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will have a different retention time and absorbance ratio.[3]
-
Collect fractions corresponding to the main peak that absorbs at both wavelengths.
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry).
-
Pool the pure fractions and remove the solvent by lyophilization or centrifugal evaporation.
-
Data Presentation
Table 1: Typical HPLC Parameters for Purification of CNVK-Labeled Oligonucleotides
| Parameter | Recommended Setting | Rationale |
| Column Type | C8 or C18 Reversed-Phase | Good retention of hydrophobic CNVK label.[2][3] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | Ion-pairing agent to improve retention and peak shape.[4] |
| Mobile Phase B | Acetonitrile | Elutes the oligonucleotide from the column. |
| Gradient | Linear, e.g., 5-50% Acetonitrile over 30 min | Provides good separation of labeled product from impurities.[3] |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for good resolution. |
| Temperature | 50-60 °C | Reduces secondary structures, leading to sharper peaks.[1][2] |
| Detection | 260 nm and ~366 nm | Differentiates between labeled, unlabeled, and free dye.[2][3] |
Visualizations
Caption: Experimental workflow for CNVK-labeled oligonucleotide purification.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
- 1. atdbio.com [atdbio.com]
- 2. mz-at.de [mz-at.de]
- 3. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. glenresearch.com [glenresearch.com]
- 6. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Guide to Photo-Cross-Linkers: 3-Cyanovinylcarbazole vs. Psoralen
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the ability to covalently link molecules to their binding partners upon photoactivation is a powerful tool. Photo-cross-linkers are instrumental in capturing transient interactions, identifying binding sites, and creating stable conjugates for therapeutic applications. This guide provides a detailed, objective comparison of two prominent photo-cross-linkers: the ultrafast and reversible 3-Cyanovinylcarbazole (CNVK) and the well-established psoralen.
At a Glance: Key Performance Metrics
| Feature | 3-Cyanovinylcarbazole (CNVK) | Psoralen |
| Activation Wavelength | 366 nm[1][2][3] | ~320-400 nm (UVA)[4] |
| Reaction Time | Seconds (1-25s for 100% cross-linking)[2][5] | Minutes to hours (~20 min for ~70% efficiency) |
| Cross-Linking Efficiency | Extremely high, near quantitative[2][5] | Variable, dependent on derivative and conditions |
| Quantum Yield | Not explicitly found in searches | 0.0046 - 0.4 (derivative dependent)[6] |
| Reversibility | Yes, at 312 nm[1][2][3] | Generally irreversible under biological conditions |
| Specificity | Pyrimidines (Thymine, Cytosine)[2][7] | Pyrimidines (primarily Thymine)[8] |
| DNA Damage | Minimal to none reported[1][2] | Can cause DNA damage and phototoxicity[4] |
| Primary Applications | Ultrafast cross-linking, RNA targeting, SNP detection | PUVA therapy, studying DNA repair, RNA structure |
Mechanism of Action: A Tale of Two Reactions
Both CNVK and psoralen utilize a [2+2] photocycloaddition reaction to form a covalent bond with pyrimidine bases in nucleic acids. However, the specifics of their mechanisms and the resulting products differ significantly.
3-Cyanovinylcarbazole (CNVK): A Swift and Reversible Bond
CNVK, when incorporated into an oligonucleotide, rapidly cross-links to a pyrimidine base (primarily thymine or cytosine) on the complementary strand upon irradiation with 366 nm UV light.[1][2][3] The reaction is remarkably fast, achieving complete cross-linking in a matter of seconds.[2][5] A key advantage of CNVK is the reversibility of this cross-link. Irradiation at a different wavelength, 312 nm, efficiently cleaves the cyclobutane ring, restoring the original molecules without significant DNA damage.[1][2][3]
Psoralen: Intercalation and Irreversible Cross-linking
Psoralen's mechanism involves initial intercalation into the DNA or RNA duplex. Upon exposure to UVA light (~320-400 nm), it first forms a monoadduct with a pyrimidine base.[9] With continued irradiation, a second photochemical reaction can occur, leading to the formation of an interstrand cross-link (ICL) with a pyrimidine on the opposing strand.[10] This two-step process is generally slower than CNVK's reaction. The resulting ICLs are stable and not readily reversible under physiological conditions.
References
- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-Cyanovinylcarbazole phosphoramidite vs other fluorescent probes for DNA labeling
In the landscape of DNA labeling, researchers are presented with a diverse toolkit of fluorescent probes, each with distinct properties and ideal applications. This guide provides a comprehensive comparison of 3-cyanovinylcarbazole (CNVK) phosphoramidite with other conventional fluorescent probes such as cyanine dyes (Cy3, Cy5) and fluorescein (FITC). The focus is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific experimental needs.
Overview of DNA Labeling Probes
Fluorescent labeling of DNA is a cornerstone of modern molecular biology, enabling the visualization and quantification of nucleic acids in a variety of applications including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarrays.[1] The choice of a fluorescent probe is critical and is dictated by factors such as photostability, quantum yield, and the specific requirements of the experimental setup.
3-Cyanovinylcarbazole (CNVK) stands out due to its primary function as an ultrafast and reversible photo-cross-linker.[2][3] When incorporated into an oligonucleotide, CNVK can be rapidly cross-linked to a complementary pyrimidine base upon irradiation with UV light (366 nm).[2][4] This covalent linkage is a key differentiator from traditional fluorescent probes. The cross-link can be reversed by irradiation at a different wavelength (312 nm).[2] While its primary role is not as a conventional fluorophore, its application in techniques like "wash-free" FISH suggests it possesses fluorescent properties that are advantageous under specific conditions.[5]
Conventional Fluorescent Probes , such as Cy3, Cy5, and FITC, are staples in DNA labeling.[6] These dyes are typically attached to oligonucleotides and emit light upon excitation at a specific wavelength. Their performance is characterized by their photophysical properties, including high extinction coefficients and quantum yields, which contribute to bright signals.[6]
Performance Comparison
A direct quantitative comparison of the photophysical properties of CNVK with standard fluorescent dyes is challenging due to the limited availability of published data on CNVK's quantum yield and extinction coefficient as a standalone fluorophore. However, a qualitative and functional comparison highlights their distinct advantages.
| Property | 3-Cyanovinylcarbazole (CNVK) | Cyanine Dyes (Cy3, Cy5) | Fluorescein (FITC) |
| Primary Function | Photo-cross-linking | Fluorescence | Fluorescence |
| Attachment to Target | Covalent (photo-induced) | Non-covalent (hybridization) | Non-covalent (hybridization) |
| Reversibility | Reversible cross-linking | Reversible hybridization | Reversible hybridization |
| Signal Stability | High (covalent bond) | Dependent on hybridization conditions | Dependent on hybridization conditions |
| Photostability | Data not available | Moderate to high | Moderate (prone to photobleaching) |
| Quantum Yield | Data not available | High | High |
| Extinction Coefficient | Data not available | Very High | High |
| Excitation Max (nm) | ~366 (for cross-linking) | Cy3: ~550, Cy5: ~650 | ~495 |
| Emission Max (nm) | Data not available | Cy3: ~570, Cy5: ~670 | ~525 |
| Key Advantage | Enables "wash-free" assays and stable probe-target complexes.[5] | Bright, well-characterized, suitable for multiplexing.[6] | Cost-effective, widely used. |
| Limitations | Limited photophysical data, requires UV irradiation. | Can be sensitive to environmental conditions. | pH-sensitive fluorescence, lower photostability. |
Experimental Protocols
Incorporation of 3-Cyanovinylcarbazole (CNVK) Phosphoramidite into Oligonucleotides
The incorporation of CNVK into a DNA oligonucleotide is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
3-Cyanovinylcarbazole (CNVK) phosphoramidite
-
Standard or UltraMILD DNA synthesis reagents (dA, dC, dG, dT phosphoramidites)
-
DNA synthesis columns
-
Activator solution (e.g., DCI)
-
Oxidizer
-
Capping reagents
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium hydroxide or potassium carbonate in methanol for UltraMILD)
Protocol:
-
Synthesis: The oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry.
-
Coupling of CNVK: At the desired position in the sequence, CNVK phosphoramidite is coupled using a standard coupling time. The use of UltraMILD monomers is preferred to ensure the integrity of the CNVK moiety.
-
Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.
-
Deblocking: The 5'-DMT protecting group is removed to allow for the next coupling reaction.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. For oligonucleotides synthesized with UltraMILD reagents, deprotection can be carried out with 0.05M potassium carbonate in methanol for 4 hours at room temperature or with 30% ammonium hydroxide for 2 hours at room temperature. For standard bases, deprotection in ammonium hydroxide at room temperature for 24-36 hours is recommended.
-
Purification: The resulting CNVK-labeled oligonucleotide is purified using standard methods such as HPLC.
General Protocol for Fluorescence in Situ Hybridization (FISH)
This protocol outlines the general steps for performing FISH using a fluorescently labeled DNA probe. The unique advantage of a CNVK-labeled probe is the potential to perform "wash-free" FISH due to the covalent cross-linking to the target.
Materials:
-
Fixed cells or tissue on a microscope slide
-
Hybridization buffer
-
Fluorescently labeled DNA probe (e.g., Cy3-labeled or CNVK-labeled)
-
Coverslips
-
UV transilluminator or other UV source (for CNVK probes)
-
Fluorescence microscope
Protocol:
-
Sample Preparation: Prepare and fix the biological sample on a microscope slide.
-
Denaturation: Denature the target DNA in the sample and the probe DNA separately by heating.
-
Hybridization: Apply the fluorescent probe in hybridization buffer to the sample, cover with a coverslip, and incubate to allow the probe to anneal to its complementary target sequence.
-
Washing (for conventional probes): Wash the slide to remove unbound and non-specifically bound probes. This step is critical for reducing background noise.
-
Photo-cross-linking (for CNVK probes): If using a CNVK-labeled probe, irradiate the slide with UV light (366 nm) for a short period (e.g., 1-30 seconds) to covalently cross-link the probe to the target DNA.[2] This stable linkage can eliminate the need for stringent washing steps.
-
Counterstaining (optional): Stain the nuclei with a counterstain like DAPI.
-
Imaging: Mount the slide and visualize the fluorescent signal using a fluorescence microscope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 5. researchgate.net [researchgate.net]
- 6. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-linking Efficiency of 3-Cyanovinylcarbazole with Different Pyrimidines
For Immediate Release
This guide provides a comprehensive comparison of the cross-linking efficiency of the photosensitizer 3-cyanovinylcarbazole (CNVK) with the pyrimidine bases: thymine, cytosine, and uracil. This document is intended for researchers, scientists, and drug development professionals working with nucleic acids. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Overview of 3-Cyanovinylcarbazole (CNVK) Photocross-linking
3-Cyanovinylcarbazole is a highly efficient photo-cross-linker that selectively forms covalent bonds with pyrimidine nucleobases upon irradiation with long-wavelength ultraviolet (UVA) light (366 nm).[1][2] This reaction, a [2+2] photocycloaddition, is remarkably rapid and reversible upon irradiation at a shorter wavelength (312 nm), making it a valuable tool for various applications in molecular biology and drug development.[1][3] Notably, CNVK does not react with purine bases, allowing for specific targeting of pyrimidines.[1][2]
Comparative Cross-linking Efficiency
The efficiency of the photocross-linking reaction between CNVK and pyrimidines is dependent on the specific pyrimidine base. Experimental data reveals a significant difference in the reaction kinetics between thymine and cytosine.
| Pyrimidine Base | Time for Quantitative Cross-linking | Cross-linking Yield | Reference |
| Thymine (T) | 1 second | 100% | [1] |
| Cytosine (C) | 25 seconds | 100% | [1] |
| Uracil (U) | Data not available in comparative studies | - |
A modified version of CNVK, 3-cyanovinylcarbazole with a D-threoninol linker (CNVD), has been shown to exhibit even greater photoreactivity than CNVK, particularly in its reaction with cytosine.[4]
Experimental Protocols
The following are generalized protocols for key experiments involving the use of CNVK for photocross-linking.
Synthesis and Purification of CNVK-Modified Oligonucleotides
CNVK is typically incorporated into oligonucleotides during solid-phase synthesis using its phosphoramidite derivative.
Protocol:
-
Oligonucleotide Synthesis: Automated solid-phase DNA/RNA synthesis is performed using standard phosphoramidite chemistry. The 3-cyanovinylcarbazole phosphoramidite is coupled at the desired position within the oligonucleotide sequence.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and protecting groups are removed using an appropriate deprotection solution (e.g., concentrated ammonium hydroxide or a mild deprotection solution for sensitive modifications).
-
Purification: The crude CNVK-modified oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). A reversed-phase column is typically used, and the product is eluted with a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate). The fractions containing the pure product are collected, pooled, and lyophilized.
Photocross-linking Reaction
Protocol:
-
Sample Preparation: The CNVK-modified oligonucleotide is annealed with the target pyrimidine-containing oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline).
-
Photoirradiation: The sample is irradiated with a 366 nm UV lamp at a controlled temperature. The irradiation time is determined by the target pyrimidine (e.g., 1 second for thymine, 25 seconds for cytosine) to achieve quantitative cross-linking.
-
Reaction Quenching (Optional): The reaction can be stopped by turning off the UV lamp.
-
Analysis: The formation of the cross-linked product is analyzed by UPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
UPLC Analysis of Cross-linking Products
Protocol:
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector is used.
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18) is employed.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate) is used for elution.
-
Analysis: The retention times of the starting materials and the cross-linked product are monitored. The percentage of cross-linking is calculated by integrating the peak areas of the respective species.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for studying the cross-linking efficiency of CNVK with different pyrimidines.
Caption: Experimental workflow for CNVK photocross-linking.
Chemical Reaction Pathway
The diagram below shows the [2+2] photocycloaddition reaction between 3-cyanovinylcarbazole and a pyrimidine base.
Caption: CNVK and pyrimidine photocycloaddition reaction.
References
A Comparative Guide to the Mass Spectrometry Analysis of CNVK-Cross-linked Oligonucleotides
For researchers and professionals in drug development engaged in the structural analysis of nucleic acids and their interactions, the choice of a cross-linking agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of 3-cyanovinylcarbazole (CNVK), a reversible photo-cross-linker, with other common alternatives for the mass spectrometry analysis of cross-linked oligonucleotides.
Performance Comparison of Cross-linking Reagents
The selection of a cross-linking reagent significantly impacts the efficiency, specificity, and reversibility of the cross-linking reaction, which in turn affects the quality of the subsequent mass spectrometry analysis. Below is a summary of the key performance characteristics of CNVK compared to other widely used cross-linking agents.
| Feature | 3-Cyanovinylcarbazole (CNVK) | Psoralen | Halogenated Nucleosides (e.g., 5-Br-dU) | Thionucleosides (e.g., 4-S-dU) |
| Cross-linking Speed | Very fast (seconds to minutes)[1][2] | Slower (minutes to hours)[3] | Variable, generally slower | Variable, requires activation |
| Reversibility | Yes, reversible with 312 nm UV light[1][4][5] | Generally irreversible or requires harsh conditions (e.g., 254 nm UV) which can cause DNA damage.[6] | No | Yes, by reduction |
| Specificity | Pyrimidines (Thymine and Cytosine)[1][4][5] | Thymine, preferentially at 5'-TA sites[7] | Site-specific incorporation | Site-specific incorporation |
| Potential for DNA Damage | Minimal, uses longer wavelength UV light[1][5] | Can cause pyrimidine dimers and other photoadducts upon reversal.[6] | Can be low yielding and is not reversible. | Can involve chemical modifications that may alter structure. |
| Mass Spectrometry Compatibility | Good, reversible nature can simplify analysis. | Stable adducts can be analyzed, but irreversibility can be a challenge.[7] | Stable adducts can be analyzed. | Reversible disulfide bonds are amenable to MS analysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data. The following sections outline the key steps for the analysis of oligonucleotides cross-linked with CNVK and Psoralen.
CNVK Cross-Linking and Mass Spectrometry Analysis
This protocol is designed for the rapid and reversible cross-linking of oligonucleotides using CNVK followed by mass spectrometry analysis.
1. Oligonucleotide Synthesis and Purification:
-
Incorporate the CNVK phosphoramidite into the desired oligonucleotide sequence during standard solid-phase synthesis.
-
Deprotect and purify the CNVK-containing oligonucleotide using standard methods such as HPLC.
2. Cross-Linking Reaction:
-
Hybridize the CNVK-modified oligonucleotide with its complementary target strand in a suitable buffer (e.g., phosphate-buffered saline).
-
Irradiate the sample with a 366 nm UV lamp. The irradiation time is typically short, ranging from 1 second for cross-linking to thymine to 25-30 seconds for cytosine.[1]
3. Optional Reversal of Cross-Link:
-
To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[1][4][5]
4. Sample Preparation for Mass Spectrometry:
-
Desalt the cross-linked oligonucleotide sample using a suitable method like C18 ZipTips to remove salts and buffers that can interfere with mass spectrometry.[8]
-
For analysis of cross-linked protein-oligonucleotide complexes, perform proteolytic digestion (e.g., with trypsin) after cross-linking.[9]
5. Mass Spectrometry Analysis:
-
Analyze the sample using either MALDI-TOF or ESI mass spectrometry.[10]
-
For ESI-MS, use an ion-pairing reagent like triethylamine/hexafluoroisopropanol (TEA/HFIP) to improve chromatographic separation and ionization of oligonucleotides.[11]
-
Acquire mass spectra in negative ion mode for oligonucleotides.
6. Data Analysis:
-
Identify the mass of the cross-linked species. The expected mass will be the sum of the two cross-linked oligonucleotides.
-
For protein-oligonucleotide cross-links, use specialized software to identify the cross-linked peptides and the site of modification.
Psoralen Cross-Linking and Mass Spectrometry Analysis
This protocol outlines the established method for psoralen-mediated cross-linking of oligonucleotides.
1. Oligonucleotide Preparation:
-
Synthesize or obtain the desired oligonucleotides. Psoralen can be either added to the reaction mixture or covalently attached to one of the oligonucleotides.
2. Cross-Linking Reaction:
-
Incubate the oligonucleotides with the psoralen derivative. Psoralen intercalates into the DNA duplex, preferentially at 5'-TA sites.[7]
-
Irradiate the sample with a UVA light source (typically around 365 nm).[12] The irradiation time can range from minutes to hours.[3]
3. Sample Preparation for Mass Spectrometry:
-
Purify the cross-linked product to remove unreacted psoralen and oligonucleotides. This can be achieved by gel electrophoresis or HPLC.
-
Desalt the sample to make it compatible with mass spectrometry.[8]
-
For protein-DNA cross-links, enzymatic digestion of the protein is performed.[9]
4. Mass Spectrometry Analysis:
-
LC-MS/MS can be used to identify the cross-linked species and, in the case of protein-oligonucleotide cross-links, to sequence the cross-linked peptide.[7]
5. Data Analysis:
-
Determine the mass of the psoralen-cross-linked oligonucleotide adduct.
-
Fragment ions in MS/MS spectra can be used to confirm the site of the cross-link.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: A generalized workflow for the mass spectrometry analysis of cross-linked oligonucleotides.
Caption: Logical relationship of CNVK with alternative cross-linking methods based on key properties.
References
- 1. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.colby.edu [web.colby.edu]
- 11. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
Unveiling the Specificity of CNVK: A Superior Cross-Linking Tool for Pyrimidine Targeting
Researchers in molecular biology and drug development now have access to a powerful tool for investigating nucleic acid interactions: 3-Cyanovinylcarbazole nucleoside (CNVK). This photo-cross-linker offers exceptional specificity for pyrimidine bases, enabling precise and reversible covalent bond formation within DNA and RNA strands. This guide provides a comprehensive comparison of CNVK with alternative cross-linking agents, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.
CNVK Demonstrates High Specificity for Pyrimidines
Experimental evidence confirms that CNVK preferentially cross-links with pyrimidine bases (thymine and cytosine) over purine bases (adenine and guanine). Upon irradiation with 365 nm UV light, CNVK, when incorporated into an oligonucleotide, efficiently forms a covalent bond with a pyrimidine in the complementary strand. Studies have shown that purine bases are unreactive to this photo-cross-linking reaction.[1][2]
The reaction proceeds via a [2+2] photocycloaddition, a mechanism shared with the traditional cross-linker psoralen.[3] However, CNVK exhibits significantly faster reaction kinetics. Complete cross-linking with thymine is achieved in as little as one second, while quantitative cross-linking with cytosine occurs within 25 seconds.[1][4] This rapid and selective reaction minimizes potential damage to nucleic acids that can occur with prolonged UV exposure.
In one study, the sequence selectivity of CNVK was evaluated using 64 different oligonucleotide sequences where the bases at and surrounding the cross-linking site were varied to include all four nucleobases (A, T, G, and C). The results conclusively showed that photo-cross-linking only occurred when thymine or cytosine was the target base.[3]
Quantitative Comparison of Cross-Linking Efficiency
The following table summarizes the performance of CNVK compared to psoralen, a widely used alternative photo-cross-linker.
| Feature | CNVK (3-Cyanovinylcarbazole) | Psoralen |
| Target Specificity | Pyrimidines (Thymine and Cytosine) | Pyrimidines (preference for Thymine in 5'-TA sequences) |
| Purine Reactivity | Unreactive | Generally unreactive for covalent cross-linking |
| Cross-Linking Time | ~1 second (Thymine), ~25 seconds (Cytosine) | ~20 minutes |
| Cross-Linking Efficiency | ~100% | ~70% |
| Activation Wavelength | 365 nm | ~365 nm (UVA) |
| Reversibility | Yes, with 312 nm UV light (in ~3 minutes) | Yes, with 254 nm UV light (can cause DNA damage) |
Experimental Validation of CNVK Specificity: A Methodological Overview
The specificity of CNVK cross-linking can be validated through a straightforward experimental workflow.
Experimental Workflow for Validating CNVK Specificity
Caption: Workflow for determining CNVK cross-linking specificity.
Detailed Experimental Protocol:
-
Oligonucleotide Synthesis:
-
Synthesize a DNA or RNA oligonucleotide containing a single CNVK modification using standard phosphoramidite chemistry.
-
Synthesize a set of complementary target oligonucleotides. Each target should have a different base (thymine, cytosine, adenine, or guanine) positioned opposite the CNVK nucleoside in the duplex.
-
-
Hybridization:
-
Anneal the CNVK-containing oligonucleotide with each of the target oligonucleotides in a suitable buffer (e.g., 100 mM NaCl, 10 mM phosphate buffer, pH 7.0) to form duplexes.
-
-
Photo-Cross-Linking:
-
Irradiate the duplex solutions with a 365 nm UV lamp at a controlled temperature (e.g., 4°C). The irradiation time should be optimized but can be as short as 30 seconds.
-
-
Analysis by Denaturing PAGE:
-
Analyze the reaction products on a denaturing polyacrylamide gel (containing 7-8 M urea).
-
The cross-linked product will have a lower mobility (migrate slower) than the individual single-stranded oligonucleotides.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize. The intensity of the band corresponding to the cross-linked product relative to the unreacted oligonucleotide can be used to quantify the cross-linking efficiency.
-
-
Analysis by HPLC:
-
Alternatively, the reaction mixture can be analyzed by reverse-phase or anion-exchange HPLC.
-
The cross-linked duplex will have a different retention time compared to the non-cross-linked duplex or single strands.
-
Quantify the peak areas to determine the percentage of cross-linking for each target base.
-
Signaling Pathway of Photo-Activated Cross-Linking
The mechanism of CNVK-mediated cross-linking is a light-dependent process that results in a stable covalent linkage.
CNVK Photo-Cross-Linking Mechanism
Caption: Mechanism of CNVK photo-cross-linking and reversal.
Comparison with Other Cross-Linking Agents
While CNVK offers superior specificity and efficiency for pyrimidine targeting, other cross-linking agents are available with different properties and applications.
| Cross-Linking Agent | Mechanism of Action | Specificity | Advantages | Disadvantages |
| Psoralen | Photo-activated [2+2] cycloaddition | Pyrimidines (prefers T in 5'-TA) | Well-established, can form interstrand cross-links | Lower efficiency, longer irradiation times, reversal requires damaging UV wavelengths |
| Formaldehyde | Forms Schiff bases and methylene bridges | Non-specific, reacts with primary amines on proteins and nucleic acids | In vivo cross-linking, readily available | Reversible but can be difficult to control, toxic |
| Diazirines | Photo-activated carbene generation | Non-specific, reacts with any C-H or N-H bond in proximity | Can capture interactions without specific functional groups, short-lived reactive species | Can be less efficient, requires synthesis of modified probes |
Conclusion
For researchers requiring highly specific and efficient cross-linking to pyrimidine bases in DNA or RNA, CNVK presents a state-of-the-art solution. Its rapid reaction kinetics, high yield, and clean reversibility under non-damaging conditions make it a superior alternative to traditional photo-cross-linkers like psoralen. The clear lack of reactivity with purines provides an invaluable tool for dissecting the roles of specific nucleotides in complex biological systems. By understanding the comparative performance and experimental protocols outlined in this guide, researchers can confidently employ CNVK to advance their studies in gene regulation, nucleic acid structure, and drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
